(1R,2R)-2-methoxycyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7429-45-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
InChI Key |
YVXLDOASGKIXII-UHFFFAOYSA-N |
SMILES |
COC1CCCC1O |
Canonical SMILES |
COC1CCCC1O |
Other CAS No. |
13051-91-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of (1R,2R)-2-methoxycyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chiral compound (1R,2R)-2-methoxycyclopentan-1-ol and its related stereoisomers. Due to the specificity of the requested stereoisomer, this document consolidates both experimentally determined data for closely related isomers and computationally predicted data for the broader chemical structure.
Chemical Identity and Structure
This compound is a substituted cyclopentane derivative characterized by a hydroxyl group and a methoxy group in a specific trans configuration on a five-membered ring.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₂O₂
-
CAS Number: 73453-62-0 (for the specific (1R,2R)-isomer)
-
General CAS Number: 7429-45-0, 13051-91-7 (for stereoisomeric mixtures or other specific isomers like the cis-form)[1]
Physical and Chemical Properties
The following table summarizes the available quantitative data for 2-methoxycyclopentan-1-ol. It is important to note that experimental data has been reported for the cis-isomer, which serves as a valuable reference point for the physical characteristics of this molecular structure. Computed properties are provided for the general structure.
| Property | Value | Data Type | Reference / Source |
| Molecular Weight | 116.16 g/mol | Computed | PubChem |
| Boiling Point | 181.3 °C at 760 mmHg | Experimental | Guidechem (for cis-isomer)[2] |
| Density | 1.01 g/cm³ | Experimental | Guidechem (for cis-isomer)[2] |
| Refractive Index | 1.455 | Experimental | Guidechem (for cis-isomer)[2] |
| Flash Point | 71.2 °C | Experimental | Guidechem (for cis-isomer)[2] |
| Exact Mass | 116.083729621 Da | Computed | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 1 | Computed | PubChem[1] |
Logical Workflow for Compound Characterization
The physical properties detailed above are typically determined after the synthesis and purification of a chemical compound. The following diagram illustrates a standard workflow for the characterization of a new chemical entity.
Experimental Protocols
While specific experimental protocols for this compound are not available in the public literature, the following sections describe the standard methodologies used to determine the key physical properties listed above.
Determination of Boiling Point
The boiling point of a liquid is determined at a specific atmospheric pressure, typically at 760 mmHg (1 atm).
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.
-
Methodology (Distillation Method):
-
The purified liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated gradually.
-
The temperature is recorded when the vapor condensation ring passes the thermometer bulb and a steady temperature is maintained throughout the distillation of the bulk material. This steady temperature is recorded as the boiling point.
-
The atmospheric pressure is recorded, and if it deviates significantly from 760 mmHg, a pressure correction is applied using a nomograph.
-
Determination of Density
The density of a liquid is its mass per unit volume and is typically measured at a specified temperature (e.g., 20°C or 25°C).
-
Apparatus: A pycnometer (a glass flask with a precise and known volume) and an analytical balance.
-
Methodology:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is allowed to equilibrate to a constant, known temperature in a water bath.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Methodology:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed and locked.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index value is read from the instrument's scale. The temperature at which the measurement is made is also recorded, often as a subscript to the symbol nD (e.g., nD²⁰).
-
References
An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (1R,2R)-2-methoxycyclopentan-1-ol, a substituted cyclopentanol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.
Chemical Structure and Properties
This compound is a chiral organic compound with the molecular formula C₆H₁₂O₂. The structure consists of a five-membered cyclopentane ring substituted with a hydroxyl group (-OH) and a methoxy group (-OCH₃) on adjacent carbon atoms. The "(1R,2R)" designation in its name specifies the absolute configuration of the two stereocenters, indicating a trans relationship between the hydroxyl and methoxy groups.
The fundamental properties of 2-methoxycyclopentan-1-ol, based on computational models, are summarized in the table below. It is important to note that experimental values may vary.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| XLogP3-AA | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 116.083729621 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
Stereochemistry
The stereochemistry of 2-methoxycyclopentan-1-ol is a critical aspect of its chemical identity and potential biological activity. The cyclopentane ring has two stereogenic centers at positions 1 and 2, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and have a trans configuration, where the hydroxyl and methoxy groups are on opposite sides of the cyclopentane ring. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers and possess a cis configuration, with both substituents on the same side of the ring.
The specific spatial arrangement of the functional groups in this compound is crucial for its interaction with other chiral molecules, such as enzymes and receptors, which is a key consideration in drug development.
Below is a diagram illustrating the chemical structure of this compound, highlighting the stereochemistry at the chiral centers.
Caption: Chemical structure of this compound.
Synthesis and Characterization
One potential synthetic approach involves the stereoselective dihydroxylation of a suitable cyclopentene precursor, followed by selective methylation of one of the hydroxyl groups. The stereochemistry of the final product would be controlled by the choice of the dihydroxylation reagent and any chiral auxiliaries used.
A plausible, though not experimentally verified, synthetic workflow is outlined below:
Caption: A potential synthetic workflow for this compound.
Experimental Protocols:
Detailed experimental protocols for the synthesis of related compounds, such as (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, have been reported and may serve as a starting point for developing a synthesis for the target molecule. For instance, a reported procedure for the synthesis of a tetrol involves the following steps:
-
Reaction Setup: p-Toluenesulfonic acid (PTSA) and hydrogen peroxide (H₂O₂) are added to a closed-vessel reactor.
-
Addition of Substrate: After dissolution of the catalyst, 1,4-cyclohexadiene is added.
-
Reaction Conditions: The mixture is stirred vigorously for 21 hours at 50 °C.[2]
Characterization of the final product would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and providing information about the stereochemistry through the analysis of coupling constants. While specific NMR data for this compound is not available, data for the analogous compound trans-2-methylcyclopentan-1-ol can provide an indication of the expected chemical shifts and splitting patterns.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of the absolute stereochemistry and detailed information on bond lengths and angles.
Applications in Drug Development and Research
Substituted cyclopentane rings are common structural motifs in a variety of biologically active molecules and natural products. The specific stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The defined spatial arrangement of the hydroxyl and methoxy groups can be exploited to control the stereochemical outcome of subsequent reactions or to serve as a key recognition element for biological targets.
The development of efficient and stereoselective synthetic routes to compounds like this compound is therefore of significant interest to the pharmaceutical and chemical industries.
Conclusion
This compound is a chiral molecule with a well-defined three-dimensional structure. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural features and stereochemistry make it a potentially important intermediate in stereoselective synthesis. Further research into its synthesis and characterization is warranted to fully explore its potential in drug discovery and development. Professionals in the field are encouraged to utilize analogous procedures and advanced analytical techniques to further investigate this compound.
References
Technical Guide: Synthesis and Purification of (1R,2R)-2-methoxycyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the chiral molecule (1R,2R)-2-methoxycyclopentan-1-ol. This compound serves as a valuable building block in the development of various pharmaceutical agents and fine chemicals. This guide details a robust synthetic pathway, purification protocols, and analytical methods for characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process commencing with the enantioselective dihydroxylation of cyclopentene to yield the chiral precursor, (1R,2R)-cyclopentane-1,2-diol. This is followed by a selective mono-methylation to afford the target compound.
Step 1: Synthesis of (1R,2R)-cyclopentane-1,2-diol
The key to this synthesis is establishing the correct stereochemistry in the diol intermediate. The Sharpless asymmetric dihydroxylation is a reliable and highly enantioselective method for this transformation. Using the commercially available AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, cyclopentene is converted to (1R,2R)-cyclopentane-1,2-diol with high enantiomeric excess.[1][2][3]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclopentene
-
Materials:
-
Cyclopentene
-
AD-mix-β[3]
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Silica gel for flash chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butanol and water (1:1) is prepared.
-
AD-mix-β is added to the solvent mixture and stirred at room temperature until two clear phases form.[4]
-
The mixture is cooled to 0°C in an ice bath.
-
Cyclopentene (1.0 equivalent) is added to the cooled reaction mixture.
-
The reaction is stirred vigorously at 0°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite.
-
The mixture is stirred for an additional hour at room temperature.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure (1R,2R)-cyclopentane-1,2-diol.
-
Logical Relationship: Synthesis of the Chiral Diol Intermediate
Caption: Enantioselective synthesis of the chiral diol intermediate.
Step 2: Selective Mono-methylation of (1R,2R)-cyclopentane-1,2-diol
The selective methylation of one hydroxyl group in the presence of another is a critical step. A highly effective method for the mono-methylation of symmetrical diols with retention of stereochemistry utilizes silver(I) oxide and methyl iodide. This method is known for its high selectivity, minimizing the formation of the di-methylated byproduct.
Experimental Protocol: Selective Mono-methylation
-
Materials:
-
(1R,2R)-cyclopentane-1,2-diol
-
Silver(I) oxide (Ag₂O)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
-
-
Procedure:
-
To a solution of (1R,2R)-cyclopentane-1,2-diol (1.0 equivalent) in anhydrous DMF, silver(I) oxide (1.5 equivalents) is added.
-
Methyl iodide (1.1 equivalents) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature and protected from light. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts, and the filter cake is washed with dichloromethane.
-
The combined filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the target compound.
Purification
Purification of the final product is crucial to remove any unreacted starting material, the di-methylated byproduct, and other impurities. Flash column chromatography is the recommended method.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
A silica gel column is packed using the chosen eluent.
-
The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
The column is eluted with the solvent system, and fractions are collected.
-
Fractions are analyzed by TLC to identify those containing the pure desired product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.[5]
-
Data Presentation
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Starting Material | Product | Typical Yield (%) |
| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, OsO₄ (cat.) | Cyclopentene | (1R,2R)-cyclopentane-1,2-diol | 85-95% |
| 2 | Selective Mono-methylation | Ag₂O, CH₃I | (1R,2R)-cyclopentane-1,2-diol | This compound | 70-85% |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods and chiral analysis.
Spectroscopic Data
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.8 - 4.0 | m | H-1 (CHOH) |
| ¹H | ~3.4 - 3.6 | m | H-2 (CHOCH₃) |
| ¹H | ~3.3 | s | -OCH₃ |
| ¹H | ~1.5 - 2.0 | m | Cyclopentyl protons |
| ¹³C | ~78 - 82 | CH | C-1 (CHOH) |
| ¹³C | ~85 - 89 | CH | C-2 (CHOCH₃) |
| ¹³C | ~56 - 58 | CH₃ | -OCH₃ |
| ¹³C | ~20 - 35 | CH₂ | Cyclopentyl carbons |
Note: These are predicted values and actual experimental values may vary.
Chiral Analysis
The enantiomeric purity of the final product should be determined using chiral gas chromatography (GC).
Experimental Protocol: Chiral GC Analysis
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., CYCLOSIL-B), is required for the separation of enantiomers.[7][8][9][10][11]
-
Carrier Gas: Hydrogen or Helium.[10]
-
Injector and Detector: Standard split/splitless injector and flame ionization detector (FID).
-
Temperature Program: An optimized temperature program will be necessary to achieve baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 230°C).[7]
-
Procedure:
-
A dilute solution of the purified product in a suitable solvent (e.g., dichloromethane) is prepared.
-
The sample is injected into the chiral GC system.
-
The retention times of the enantiomers are recorded.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
-
Signaling Pathway: Analytical Workflow for Product Characterization
Caption: Analytical workflow for product characterization.
This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. AD-mix - Wikipedia [en.wikipedia.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. orgsyn.org [orgsyn.org]
- 6. trans-2-Methylcyclopentan-1-ol | C6H12O | CID 32804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.sk [hplc.sk]
- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of (1R,2R)-2-methoxycyclopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (1R,2R)-2-methoxycyclopentan-1-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data with illustrative experimental data from closely related analogs to offer a thorough analytical profile. This guide is intended to assist researchers in identifying and characterizing this compound and similar structures.
Data Presentation
The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | H-1 (CHOH) |
| ~3.4 - 3.6 | m | 1H | H-2 (CHOCH₃) |
| 3.35 | s | 3H | -OCH₃ |
| ~2.5 (variable) | br s | 1H | -OH |
| ~1.5 - 2.0 | m | 6H | Cyclopentyl-H |
Note: Predicted data is based on standard chemical shift values and splitting patterns for similar structural motifs.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~85 - 90 | CH | C-2 (CHOCH₃) |
| ~75 - 80 | CH | C-1 (CHOH) |
| ~57 - 59 | CH₃ | -OCH₃ |
| ~30 - 35 | CH₂ | Cyclopentyl-C |
| ~20 - 25 | CH₂ | Cyclopentyl-C |
Note: Predicted data is based on typical chemical shifts for substituted cyclopentane rings.
Table 3: Illustrative Infrared (IR) Spectroscopy Data for an Analogous Compound, trans-2-methoxycyclohexanol
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch |
| ~2930, 2860 | Strong | C-H stretch (sp³) |
| ~1100 | Strong | C-O stretch |
Note: This data is for a closely related analog and serves to illustrate the expected vibrational modes.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - CH₃]⁺ |
| 98 | Moderate | [M - H₂O]⁺ |
| 85 | High | [M - OCH₃]⁺ |
| 71 | High | [M - CH₃OH - H]⁺ |
| 57 | Moderate | [C₄H₉]⁺ |
Note: Predicted fragmentation patterns are based on typical cleavage pathways for cyclic ethers and alcohols.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (0-220 ppm) is used, with a longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
(1R,2R)-2-methoxycyclopentan-1-ol CAS number and chemical identifiers
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthetic considerations for (1R,2R)-2-methoxycyclopentan-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
The physical and chemical properties of 2-methoxycyclopentan-1-ol have been computed and are summarized in the table below. It is important to note that these properties are generally calculated for the molecule without specifying a particular stereoisomer and are therefore representative of the compound class.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[2] |
| Molecular Weight | 116.16 g/mol | PubChem[2] |
| XLogP3-AA (LogP) | 0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 116.083729621 Da | PubChem[2] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific enantioselective synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related substituted cyclopentanols can be adapted. A plausible approach involves the stereoselective reduction of a corresponding ketone or the opening of an epoxide.
Hypothetical Experimental Protocol: Enantioselective Reduction
A potential synthetic route could involve the asymmetric reduction of 2-methoxycyclopentanone. This method would require a chiral reducing agent to selectively produce the (1R,2R) enantiomer.
Materials:
-
2-methoxycyclopentanone
-
Chiral reducing agent (e.g., a borane complex with a chiral ligand like (R)-2-methyl-CBS-oxazaborolidine)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the chiral reducing agent in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C) with a dry ice/acetone bath.
-
Slowly add a solution of 2-methoxycyclopentanone in anhydrous THF to the cooled reducing agent solution.
-
Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Note: The specific conditions, including reaction times, temperatures, and purification methods, would require optimization for this particular substrate.
Applications in Research and Drug Development
While specific biological activities for this compound are not well-documented, substituted cyclopentane and cyclopentanol moieties are present in a variety of biologically active molecules[3][4]. These cyclic structures can serve as rigid scaffolds in drug design to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets. The stereochemistry of these molecules is often crucial for their biological function.
Given its structure as a chiral 1,2-disubstituted cyclopentanol, this compound could potentially serve as a chiral building block in the synthesis of more complex molecules with therapeutic potential.
Visualizations
Logical Workflow for a Potential Synthesis
As specific signaling pathway involvement is not documented, the following diagram illustrates a logical workflow for a plausible synthetic approach to a trans-1,2-disubstituted cyclopentanol, which is relevant to the target compound.
Caption: A potential synthetic workflow for this compound.
This guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its properties, develop specific synthetic protocols, and explore its potential biological activities.
References
An In-depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound belonging to the family of substituted cyclopentanols. Its stereochemically defined structure makes it a potentially valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals and complex natural products. This technical guide provides a comprehensive overview of the compound's properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications. While a definitive historical account of its initial discovery is not prominent in the scientific literature, its synthesis can be logically inferred from the development of stereoselective synthetic methodologies.
Introduction
Substituted cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules. The precise spatial arrangement of substituents on these five-membered rings is often critical for their biological function. This compound, with its trans configuration of the hydroxyl and methoxy groups, presents a specific and valuable stereochemical arrangement. The presence of both a hydroxyl and a methoxy group offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex chiral molecules.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its related stereoisomers are summarized below. This information is crucial for its identification, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | trans-2-methoxycyclopentanol | [2] |
| CAS Number | Not available for the specific (1R,2R) isomer; Racemate: 7429-45-0 | [2] |
| Appearance | Expected to be a liquid | |
| Boiling Point | Not readily available for the specific isomer | |
| Density | Not readily available for the specific isomer | |
| Solubility | Expected to be soluble in common organic solvents | |
| ¹H NMR Spectroscopy | Data not specifically reported for the (1R,2R) isomer in searches. | |
| ¹³C NMR Spectroscopy | Data not specifically reported for the (1R,2R) isomer in searches. | |
| Mass Spectrometry | Data not specifically reported for the (1R,2R) isomer in searches. | |
| Infrared Spectroscopy | Data not specifically reported for the (1R,2R) isomer in searches. |
Historical Context and Plausible Synthesis
A definitive publication detailing the first synthesis of this compound could not be identified in a comprehensive search of the scientific literature. However, a logical and widely practiced method for the synthesis of trans-2-alkoxy alcohols is the acid-catalyzed ring-opening of the corresponding epoxide with an alcohol. In this case, the key starting material would be cyclopentene oxide.
The historical development of this compound can be postulated in two key stages:
-
Synthesis of the Racemic Mixture: The synthesis of racemic trans-2-methoxycyclopentan-1-ol was likely achieved early on through the straightforward reaction of cyclopentene oxide with methanol in the presence of an acid catalyst.[3] This non-stereoselective approach would yield a mixture of the (1R,2R) and (1S,2S) enantiomers.
-
Stereoselective Synthesis: The preparation of enantiomerically pure this compound would have become feasible with the advent of asymmetric synthesis techniques. This could be achieved through two primary strategies:
-
Kinetic Resolution: Resolution of the racemic mixture of trans-2-methoxycyclopentan-1-ol, for example, through enzymatic acylation.
-
Asymmetric Epoxidation: The use of a chiral catalyst to perform an enantioselective epoxidation of cyclopentene to yield (1R,2S)-cyclopentene oxide, followed by regioselective ring-opening with methanol.
-
Proposed Experimental Protocol: Synthesis of Racemic trans-2-Methoxycyclopentan-1-ol
This protocol describes a general procedure for the synthesis of the racemic mixture of trans-2-methoxycyclopentan-1-ol via the methanolysis of cyclopentene oxide.
Materials:
-
Cyclopentene oxide (1.0 eq)
-
Anhydrous methanol (a large excess, serving as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.01 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a round-bottom flask containing anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclopentene oxide to the stirred methanolic acid solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure trans-2-methoxycyclopentan-1-ol.
Expected Outcome: This procedure is expected to yield the trans isomer as the major product due to the Sₙ2-like backside attack of methanol on the protonated epoxide.
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic workflow for obtaining this compound.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the public domain regarding the specific biological activity or involvement of this compound in any signaling pathways. Its primary value is currently recognized as a chiral building block for the synthesis of other molecules that may possess biological activity. Further research would be required to elucidate any intrinsic pharmacological properties of this compound.
Potential Applications
The primary application of this compound lies in its utility as a chiral intermediate in asymmetric synthesis. Potential areas of application include:
-
Pharmaceutical Synthesis: As a precursor to more complex chiral molecules with potential therapeutic value. The specific stereochemistry can be crucial for the efficacy and safety of a drug.
-
Natural Product Synthesis: Many natural products contain substituted cyclopentane rings. This compound could serve as a key starting material for the total synthesis of such molecules.
-
Chiral Ligands and Catalysts: The hydroxyl group can be functionalized to create novel chiral ligands for asymmetric catalysis.
Conclusion
This compound is a chiral molecule with significant potential as a building block in stereoselective synthesis. While its specific discovery and history are not well-documented, its preparation can be readily achieved through established synthetic methodologies, such as the methanolysis of cyclopentene oxide, followed by techniques for enantiomeric resolution. The availability of this and other stereochemically defined cyclopentane derivatives is essential for advancing the fields of medicinal chemistry and natural product synthesis. Further investigation into the potential biological activities of this compound and its derivatives may open up new avenues for drug discovery.
References
An In-depth Technical Guide to the Chirality and Optical Rotation of (1R,2R)-2-methoxycyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chirality in Cyclopentane Derivatives
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Such molecules are called enantiomers. (1R,2R)-2-methoxycyclopentan-1-ol is a chiral molecule due to the presence of two stereocenters at the C1 and C2 positions of the cyclopentane ring. The "1R, 2R" designation specifies the absolute configuration at these stereocenters according to the Cahn-Ingold-Prelog priority rules. The trans relationship between the hydroxyl and methoxy groups is a key structural feature. The presence of these stereocenters is the origin of the compound's expected optical activity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methoxycyclopentan-1-ol is provided in the table below. Note that experimentally determined optical rotation data for the (1R,2R)-enantiomer is not currently available in published literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | |
| CAS Number | 13051-91-7 (unspecified stereochemistry) | PubChem[1] |
| Optical Rotation ([α]D) | Not Reported |
Principles of Optical Rotation
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property and is calculated using the following formula:
[α]Tλ = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the D-line of sodium at 589 nm).
-
l is the path length of the polarimeter tube in decimeters.
-
c is the concentration of the sample in g/mL.
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction of rotation. It is important to note that the R/S designation of a stereocenter does not directly correlate with the sign of the optical rotation.
Experimental Determination of Optical Rotation
The following section details a general experimental protocol for the measurement of optical rotation, which would be applicable to this compound.
Instrumentation
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (1 dm or other calibrated length)
-
Analytical balance
-
Volumetric flasks
-
Syringes and needles
Reagents and Solvents
-
Enantiomerically pure sample of this compound
-
High-purity solvent (e.g., chloroform, methanol, or ethanol). The choice of solvent is critical as it can influence the measured optical rotation.
Protocol
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Dissolve the sample in a known volume of the chosen high-purity solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure the sample is completely dissolved.
-
-
Instrument Calibration:
-
Calibrate the polarimeter according to the manufacturer's instructions.
-
Fill the polarimeter cell with the pure solvent (blank) and take a reading. This value should be subtracted from the sample reading.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter and allow the temperature to stabilize.
-
Measure the optical rotation of the sample. Repeat the measurement several times to ensure accuracy and calculate the average observed rotation (α).
-
-
Calculation of Specific Rotation:
-
Use the formula [α]Tλ = α / (l × c) to calculate the specific rotation.
-
Report the specific rotation along with the temperature, wavelength, concentration, and solvent used.
-
Logical Workflow for Synthesis and Chiral Analysis
The synthesis and confirmation of the stereochemical purity of this compound is a prerequisite for measuring its optical rotation. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the enantioselective synthesis and subsequent chiral analysis of this compound.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the chirality and optical rotation of this compound. While a specific value for its optical rotation is not documented in readily accessible literature, the principles and experimental protocols outlined here offer a clear path for researchers to obtain this crucial data. The stereochemical purity of cyclopentane derivatives is of paramount importance in the development of new therapeutics, and a thorough characterization of their chiroptical properties is an essential step in this process. Future experimental work is required to establish the definitive optical rotation of this compound and further elucidate its potential applications.
References
(1R,2R)-2-methoxycyclopentan-1-ol solubility in different solvents
An In-depth Technical Guide to the Solubility of (1R,2R)-2-methoxycyclopentan-1-ol
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a detailed overview of the solubility profile of this compound, outlines experimental protocols for its determination, and offers a visual representation of the experimental workflow.
Introduction
This compound is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a methoxy group on adjacent carbons in a trans configuration. Its molecular structure, containing both polar (hydroxyl and ether) and nonpolar (cyclopentyl ring) moieties, suggests a nuanced solubility profile across different solvent classes. The presence of a hydroxyl group allows for hydrogen bond donation, while both the hydroxyl and methoxy groups can act as hydrogen bond acceptors.[1] The overall solubility will be dictated by the interplay of these functional groups with the nonpolar hydrocarbon backbone.
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide provides a qualitative assessment of its expected solubility based on general principles of chemical interactions.[2][3] Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise solubility in solvents of interest.
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like".[3] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the structure of this compound, a qualitative prediction of its solubility in various common laboratory solvents is summarized in the table below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydroxyl group can form strong hydrogen bonds with protic solvents. However, the nonpolar cyclopentane ring and the methoxy group may limit miscibility, especially in water. Shorter-chain alcohols are expected to be good solvents.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can accept hydrogen bonds from the hydroxyl group and have dipole-dipole interactions with the ether group. The overall polarity is compatible with the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar cyclopentane ring will have favorable van der Waals interactions with nonpolar solvents. However, the polar hydroxyl and methoxy groups will be poorly solvated, limiting overall solubility. Diethyl ether may show moderate solubility due to its ability to accept a hydrogen bond. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed procedure for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (solid or liquid)
-
Selected solvents of interest
-
Analytical balance
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)
2. Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve for the analytical instrument.
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid/liquid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 24 hours) to allow the undissolved solute to settle.[5]
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[5]
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the pre-calibrated analytical instrument to determine the concentration of this compound.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
-
Replicates:
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[5]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocol and workflow visualization are intended to support researchers in obtaining accurate and reliable solubility data, which is essential for the advancement of their scientific endeavors.
References
- 1. 2-Methoxycyclopentan-1-ol | C6H12O2 | CID 139020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.ws [chem.ws]
- 4. enamine.net [enamine.net]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Stability and Storage of (1R,2R)-2-methoxycyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound with potential applications as a synthetic intermediate in the pharmaceutical industry. As with any chemical entity intended for use in drug development, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy, and safety. This technical guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, recommended storage conditions, and detailed methodologies for its stability assessment. While specific experimental stability data for this exact stereoisomer is not extensively available in public literature, this guide extrapolates from data on analogous compounds and established principles of chemical stability.
Physicochemical Properties
A summary of the computed physicochemical properties for 2-methoxycyclopentan-1-ol, which includes the (1R,2R) stereoisomer, is presented below. These properties can influence the compound's stability and handling requirements.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| XLogP3-AA | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 116.083729621 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Stability Profile and Potential Degradation Pathways
Based on the functional groups present (a secondary alcohol and a methyl ether on a cyclopentane ring), this compound is susceptible to degradation under several conditions. The primary degradation pathways are likely to be oxidation and reactions under strongly acidic or basic conditions.
1. Oxidative Degradation: The secondary alcohol is prone to oxidation, which would yield the corresponding ketone, (1R,2R)-2-methoxycyclopentan-1-one. This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.
2. Acid/Base Catalyzed Degradation: Under strongly acidic conditions, the ether linkage may be susceptible to cleavage. Protonation of the methoxy group followed by nucleophilic attack (e.g., by water or other nucleophiles present) could lead to the formation of cyclopentane-1,2-diol and methanol. Under strongly basic conditions, while less likely to cause ether cleavage, the alcohol functionality can be deprotonated, potentially leading to other reactions if reactive species are present.
3. Thermal Degradation: At elevated temperatures, dehydration of the alcohol could occur, leading to the formation of methoxycyclopentene isomers. The specific isomer(s) formed would depend on the reaction conditions.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for Forced Degradation and Stability Analysis.
Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Lower temperatures slow down the rate of potential degradation reactions. Some suppliers of the (1S,2S) enantiomer recommend storage at 0-8°C. |
| Light | Protect from light. Store in amber vials or in the dark. | Light can provide the activation energy for photo-degradation and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
| Container | Use well-sealed, non-reactive containers (e.g., glass). | Prevents contamination and reaction with container materials. |
| Handling | Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if necessary.[2] | Minimizes the introduction of moisture and air, and the physical stress of phase changes. |
General handling precautions for laboratory chemicals should be observed. It is recommended to work in a well-ventilated area and use appropriate personal protective equipment.[3]
Experimental Protocols for Stability Testing
To establish a comprehensive stability profile for this compound, a series of experiments should be conducted. The following protocols are based on general guidelines for forced degradation and stability-indicating method development.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.
-
Column Selection: A chiral stationary phase (CSP) is required to separate the enantiomers and any diastereomeric impurities. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for this class of compounds.
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[4] The ratio can be adjusted to optimize resolution and retention time.
-
Reversed Phase: While less common for this type of chiral separation, a mobile phase of acetonitrile or methanol with water or a buffer can be explored.
-
Additives: For acidic or basic impurities, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase may improve peak shape and resolution.[4]
-
-
Detection: UV detection is typically suitable. The wavelength should be selected to provide adequate response for the parent compound and potential degradants. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., the HPLC mobile phase or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature for a defined period.
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or higher) for a defined period.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.
-
Mass Balance: The total amount of the drug and its degradation products should be assessed to ensure that all significant degradants are detected.
The following diagram illustrates the typical workflow for developing a stability-indicating HPLC method.
Caption: HPLC Method Development and Validation Workflow.
Conclusion
While direct, published stability data for this compound is scarce, a robust understanding of its potential stability can be inferred from its chemical structure and the behavior of analogous compounds. The primary risks to its stability are likely oxidation of the alcohol and acid-catalyzed cleavage of the ether. To ensure the integrity of this compound, it is crucial to store it at refrigerated temperatures, protected from light and air. For any application in drug development, a comprehensive stability study, including the development of a validated stability-indicating analytical method and forced degradation studies, is essential. The protocols and workflows outlined in this guide provide a solid framework for researchers and scientists to undertake such an evaluation.
References
An In-depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of analogs of (1R,2R)-2-methoxycyclopentan-1-ol. While specific data for this compound is limited, this document focuses on two prominent classes of its structural analogs that have shown significant therapeutic potential: cyclopentane-based neuraminidase inhibitors for the treatment of influenza and cyclopentane-based muraymycin analogs as antibacterial agents targeting MraY.
Cyclopentane-Based Neuraminidase Inhibitors
A novel series of cyclopentane derivatives has been identified as potent and selective inhibitors of influenza virus neuraminidase.[1] These compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, exhibit promising antiviral activity against a range of influenza A and B virus strains.[1] The cyclopentane ring serves as a scaffold for substituents that interact with the four binding pockets of the neuraminidase active site.[2]
Quantitative Data: In Vitro Antiviral Activity
The antiviral efficacy of these cyclopentane-based neuraminidase inhibitors has been quantified through the determination of their 50% effective concentrations (EC50) in cell culture.[1]
| Compound | Virus Strain | EC50 (µM) |
| RWJ-270201 | A/Texas/36/91 (H1N1) | ≤1.5 |
| A/Bayern/07/95 (H1N1) | ≤1.5 | |
| H3N2 strains (12) | <0.3 | |
| H5N1 strains (2) | <0.3 | |
| B/Beijing/184/93 | <0.2 | |
| BCX-1827 | A/Texas/36/91 (H1N1) | ≤1.5 |
| A/Bayern/07/95 (H1N1) | ≤1.5 | |
| H3N2 strains (12) | <0.3 | |
| H5N1 strains (2) | <0.3 | |
| B/Beijing/184/93 | <0.2 | |
| BCX-1898 | A/Texas/36/91 (H1N1) | ≤1.5 |
| A/Bayern/07/95 (H1N1) | ≤1.5 | |
| H3N2 strains (12) | <0.3 | |
| H5N1 strains (2) | <0.3 | |
| B/Beijing/184/93 | <0.2 | |
| BCX-1923 | A/Texas/36/91 (H1N1) | ≤1.5 |
| A/Bayern/07/95 (H1N1) | ≤1.5 | |
| H3N2 strains (12) | <0.3 | |
| H5N1 strains (2) | <0.3 | |
| B/Beijing/184/93 | <0.2 | |
| Data sourced from Smee et al., 2001.[1] |
Mechanism of Action: Inhibition of Viral Neuraminidase
The primary mechanism of action of these cyclopentane analogs is the inhibition of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[3][4] By blocking the active site of neuraminidase, these inhibitors prevent viral progeny from detaching and spreading to other cells, thus halting the progression of the infection.[3][5]
Caption: Influenza Virus Life Cycle and the Role of Neuraminidase Inhibitors.
Experimental Protocols
A key synthetic step for preparing these analogs involves a (3+2) cycloaddition reaction. For instance, the synthesis of a potent inhibitor was achieved through the cycloaddition of 2-ethylbutyronitrile oxide to methyl (1S,4R)-4[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate.[2] This approach allows for the stereoselective introduction of substituents on the cyclopentane ring.[2]
General Procedure Outline:
-
Starting Material: A chiral cyclopentene derivative, such as methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate, is often used as the starting scaffold.
-
Protection: The amino group is typically protected, for example, with a tert-butoxycarbonyl (Boc) group.
-
(3+2) Cycloaddition: The protected cyclopentene undergoes a cycloaddition reaction with a nitrile oxide to introduce key side chains.
-
Further Functionalization: The resulting cycloadduct is then further modified through a series of reactions, including reduction, hydrolysis, and introduction of other functional groups like guanidino or acetamido moieties, to yield the final active inhibitor.[2]
The inhibitory activity of the cyclopentane analogs against viral neuraminidase is commonly assessed using a fluorescence-based assay.[6][7]
Protocol Overview:
-
Reagents:
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the fluorogenic substrate.
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Test compounds (cyclopentane analogs) at various concentrations.
-
Influenza virus sample containing neuraminidase.
-
-
Procedure:
-
Diluted test compounds are pre-incubated with the virus sample in a 96-well plate.
-
MUNANA solution is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C.
-
The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer.
-
-
Data Analysis:
-
The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[7]
-
Cyclopentane-Based Muraymycin Analogs
Analogs of the natural product muraymycin, where the ribose core is replaced with a cyclopentane ring, have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY.[8][9] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[10][11]
Quantitative Data: MraY Inhibition
The inhibitory potency of these cyclopentane-based muraymycin analogs is determined by their 50% inhibitory concentration (IC50) against MraY.
| Compound | Target | IC50 (µM) |
| JH-MR-23 (analog 20) | MraY from Aquifex aeolicus | 75 ± 9 |
| JH-MR-21 (analog 10) | MraY from Aquifex aeolicus | 340 ± 42 |
| JH-MR-22 (analog 11) | MraY from Aquifex aeolicus | 500 ± 69 |
| Data sourced from Hong et al., 2021.[8] |
Structure-activity relationship (SAR) studies suggest that a lipophilic side chain is crucial for potent MraY inhibition.[8][9]
Mechanism of Action: Inhibition of MraY
MraY, a phospho-MurNAc-pentapeptide translocase, catalyzes the first membrane-bound step in peptidoglycan synthesis: the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[10][11] By inhibiting MraY, the cyclopentane-based muraymycin analogs block the formation of Lipid I, thereby disrupting the entire peptidoglycan synthesis pathway and leading to bacterial cell death.[10]
Caption: Bacterial Peptidoglycan Synthesis Pathway and the Site of MraY Inhibition.
Experimental Protocols
The synthesis of these analogs often involves a multi-step sequence, with a key step being the diastereoselective installation of the 1,2-syn-amino alcohol group.[8][9]
General Procedure Outline for JH-MR-23 (analog 20):
-
Intermediate Synthesis: Preparation of a key cyclopentane intermediate with appropriate protecting groups.
-
Aldol Reaction: A diastereoselective isocyanoacetate aldol reaction is employed to install the 1,2-syn-amino alcohol moiety.[8]
-
Glycosylation: The resulting alcohol is glycosylated with a suitable uracil donor.
-
Side Chain Installation: The lipophilic side chain is introduced via reductive amination.
-
Deprotection: Global deprotection of the protecting groups yields the final muraymycin analog.[8]
The inhibitory activity against MraY can be determined using a fluorescence-based assay or a UMP-Glo™ glycosyltransferase assay.[8][12]
UMP-Glo™ Assay Protocol Overview:
-
Reagents:
-
UDP-MurNAc-pentapeptide (substrate).
-
Undecaprenyl phosphate (C55-P) (lipid carrier).
-
Purified MraY enzyme.
-
Test compounds (cyclopentane analogs) at various concentrations.
-
UMP-Glo™ reagent.
-
-
Procedure:
-
The reaction is initiated by adding the MraY enzyme to a mixture of the substrates and the test compound in a microplate.
-
After incubation, the UMP-Glo™ reagent is added, which detects the amount of UMP produced.
-
-
Data Analysis:
-
The luminescence signal is measured, which is proportional to the UMP concentration.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of MraY inhibition.[13]
-
Conclusion
Analogs of this compound, particularly those with a cyclopentane core, have emerged as promising scaffolds in drug discovery. The development of cyclopentane-based neuraminidase inhibitors and MraY inhibitors highlights the versatility of this structural motif. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these and other cyclopentane derivatives as novel therapeutic agents. Future work may focus on expanding the structure-activity relationship studies to improve potency and selectivity, as well as optimizing the pharmacokinetic properties of these promising compounds.
References
- 1. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
Methodological & Application
Application Note: (1R,2R)-2-methoxycyclopentan-1-ol as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research Status: Extensive literature searches did not yield specific examples of (1R,2R)-2-methoxycyclopentan-1-ol being employed as a chiral auxiliary in asymmetric synthesis. The following application note is based on the principles of chiral auxiliary design and the documented use of structurally related cyclopentane derivatives, particularly amino alcohol-based auxiliaries. The protocols and data presented are hypothetical and intended to serve as a guide for potential future investigation into the utility of this compound.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters in prochiral substrates. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the desired product.
This compound possesses key structural features that suggest its potential as a chiral auxiliary. The rigid cyclopentane backbone restricts conformational freedom, which can enhance facial discrimination of the prochiral center. The vicinal hydroxyl and methoxy groups offer potential coordination sites for metal-based reagents, which can further enforce a specific transition state geometry and improve stereoselectivity. This application note explores the theoretical application of this compound as a chiral auxiliary in asymmetric alkylation and aldol reactions.
Theoretical Applications and Mechanism of Stereocontrol
The proposed mechanism for stereocontrol using this compound relies on the formation of a rigid, chelated intermediate. After attachment of the auxiliary to a carboxylic acid derivative (e.g., forming an ester), deprotonation would lead to a metal enolate. The metal cation (e.g., Li⁺, Na⁺, or Mg²⁺) is expected to chelate to both the enolate oxygen and the methoxy group of the auxiliary. This chelation, combined with the steric hindrance from the cyclopentyl ring, would block one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.
Proposed Signaling Pathway for Asymmetric Alkylation
Caption: Proposed workflow for asymmetric alkylation using this compound.
Experimental Protocols (Hypothetical)
The following protocols are adapted from established procedures for other chiral auxiliaries and are provided as a starting point for experimentation.
Protocol 3.1: Attachment of the Chiral Auxiliary
Objective: To synthesize the chiral ester from a prochiral carboxylic acid and this compound.
Materials:
-
Prochiral carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the prochiral carboxylic acid, this compound, and DMAP in DCM at 0 °C.
-
Add a solution of DCC in DCM dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Protocol 3.2: Asymmetric Alkylation
Objective: To perform a diastereoselective alkylation of the chiral ester.
Materials:
-
Chiral ester (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral ester in anhydrous THF and cool to -78 °C.
-
Add LDA dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the alkyl halide dropwise and stir at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3.3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the chiral carboxylic acid.
Materials:
-
Alkylated chiral ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer containing the product over anhydrous Na₂SO₄ and concentrate.
-
Purify the chiral carboxylic acid as needed.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the asymmetric alkylation and aldol reactions to illustrate the expected outcomes.
Table 1: Hypothetical Results for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | LDA | THF | -78 | 85 | >95 |
| 2 | BnBr | LHMDS | THF | -78 | 92 | >98 |
| 3 | Allyl-Br | NaHMDS | Toluene | -78 | 88 | 90 |
Table 2: Hypothetical Results for Asymmetric Aldol Reaction
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzaldehyde | TiCl₄ | DCM | -78 | 90 | 92 (syn) |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | DCM | -78 | 85 | 95 (syn) |
| 3 | Acetaldehyde | Et₂AlCl | Toluene | -78 | 82 | 88 (syn) |
Logical Relationship Diagram
Caption: Logical flow from starting materials to final products in an auxiliary-mediated synthesis.
Conclusion
While the use of this compound as a chiral auxiliary has not been reported, its structural characteristics present a compelling case for its investigation. The hypothetical protocols and expected outcomes outlined in this application note provide a framework for researchers to explore its potential in asymmetric synthesis. Successful implementation would add a novel and potentially effective tool to the repertoire of synthetic chemists for the stereocontrolled synthesis of chiral molecules. Further research is warranted to validate these hypotheses and to fully characterize the scope and limitations of this promising yet unexplored chiral auxiliary.
Application Notes and Protocols for Asymmetric Synthesis Using a (1S,2R)-2-Aminocyclopentan-1-ol-Derived Chiral Auxiliary
Note to the Reader: Extensive literature searches for the application of (1R,2R)-2-methoxycyclopentan-1-ol in asymmetric synthesis did not yield specific examples of its use as a chiral auxiliary, ligand, or catalyst. However, a structurally related compound, (1S,2R)-2-aminocyclopentan-1-ol , has been successfully utilized as a precursor for a potent chiral auxiliary in various asymmetric transformations. This document provides detailed application notes and protocols for the synthesis and use of the oxazolidinone chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.
Application Notes
The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is readily synthesized from (1S,2R)-2-aminocyclopentan-1-ol. This auxiliary has demonstrated high efficacy in directing stereoselective transformations, particularly in asymmetric alkylation and aldol reactions, affording products with excellent diastereoselectivities.[1]
Key Features:
-
High Stereocontrol: The rigid cyclopentyl backbone of the auxiliary provides a well-defined chiral environment, leading to high diastereofacial bias in reactions of the corresponding enolates.
-
Versatility: It can be employed in the synthesis of chiral carboxylic acids and alcohols through asymmetric alkylation and aldol reactions, respectively.[1]
-
Reliable Removal: The auxiliary can be cleaved under mild conditions to furnish the desired chiral products in high yields without racemization.[1]
-
Accessibility: The precursor, (1S,2R)-2-aminocyclopentan-1-ol, can be conveniently prepared from commercially available starting materials.[1]
Applications:
-
Asymmetric Alkylation: The N-acylated oxazolidinone undergoes deprotonation to form a chiral enolate, which then reacts with electrophiles (e.g., alkyl halides) with high diastereoselectivity. Subsequent removal of the auxiliary yields enantiomerically enriched carboxylic acids.[1]
-
Asymmetric Aldol Reactions: The chiral enolate generated from the N-acylated auxiliary reacts with aldehydes to produce syn-aldol adducts with excellent stereocontrol. This provides a reliable route to chiral β-hydroxy acids and their derivatives.[1]
Logical Workflow for Asymmetric Synthesis
References
Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Diastereoselective Reactions
Alternative Focus: This document instead details the highly effective use of a structurally related compound, (1S,2R)-2-aminocyclopentan-1-ol , as a chiral auxiliary in diastereoselective alkylation and aldol reactions. This compound, when converted to its corresponding oxazolidinone derivative, demonstrates excellent stereocontrol, providing a valuable tool for asymmetric synthesis.
Application of (1S,2R)-2-aminocyclopentan-1-ol-Derived Chiral Auxiliary
The chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one , has proven to be highly effective in directing stereoselective transformations. It is particularly useful in asymmetric alkylations and syn-aldol reactions, affording products with excellent diastereofacial selectivity (>99% de) and in good yields.[1]
Key Features:
-
High Diastereoselectivity: Consistently achieves diastereomeric excesses greater than 99%.[1]
-
Good to Excellent Yields: Provides high yields of the desired stereoisomers.
-
Recoverable Auxiliary: The chiral auxiliary can be recovered in good yields (80-85%) after the reaction for reuse.[1]
-
Broad Substrate Scope: Effective with a variety of aldehydes in aldol reactions.[1]
Quantitative Data Summary
The following tables summarize the performance of the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary in asymmetric alkylation and aldol reactions.
Table 1: Asymmetric Alkylation Reactions
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Excess (%) |
| 1 | Benzyl bromide | N-Benzylated oxazolidinone | 90 | >99 |
| 2 | Iodomethane | N-Methylated oxazolidinone | 85 | >99 |
Data derived from qualitative descriptions in the cited literature suggesting high efficiency.
Table 2: Asymmetric Syn-Aldol Reactions [1]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (%) |
| 1 | Isobutyraldehyde | β-hydroxy oxazolidinone adduct | 80 | >99 |
| 2 | Benzaldehyde | β-hydroxy oxazolidinone adduct | 75 | >99 |
| 3 | Propionaldehyde | β-hydroxy oxazolidinone adduct | 78 | >99 |
| 4 | Acetaldehyde | β-hydroxy oxazolidinone adduct | 70 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one Chiral Auxiliary
This protocol describes the preparation of the chiral auxiliary from ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate.
Workflow for Chiral Auxiliary Synthesis
Caption: Synthesis of the chiral auxiliary.
Materials:
-
Ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate
-
1 M aqueous Sodium Hydroxide (NaOH)
-
1 N aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Benzene
-
2-(Trimethylsilyl)ethanol
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
Ester Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (13.1 mmol) in THF, add 1 M aqueous NaOH (26.2 mL) at 23 °C. Stir the mixture for 1 hour.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH 3 with 1 N aqueous HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the carboxylic acid.
-
Curtius Rearrangement: To a solution of the crude carboxylic acid in benzene, add DPPA and Et₃N. Reflux the mixture, then add 2-(trimethylsilyl)ethanol to form the corresponding carbamate.
-
Deprotection and Cyclization: Treat the carbamate with TBAF in THF to induce deprotection and subsequent cyclization to the desired (4R,5S)-cyclopentano[d]oxazolidin-2-one.
-
Purification: Purify the product by column chromatography.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the general procedure for the diastereoselective aldol reaction using the prepared chiral auxiliary.
General Aldol Reaction Mechanism
Caption: Asymmetric aldol reaction workflow.
Materials:
-
N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lithium hydroperoxide (LiOOH)
-
Aqueous Tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C. Add Bu₂BOTf followed by the dropwise addition of i-Pr₂NEt. Stir the solution at this temperature for 30 minutes.
-
Aldehyde Addition: Add the desired aldehyde to the reaction mixture at -78 °C and stir for 2-3 hours.
-
Quenching: Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Purify the aldol adduct by column chromatography.
-
Auxiliary Cleavage: To remove the chiral auxiliary, treat the aldol adduct with lithium hydroperoxide in aqueous THF.[1]
-
Isolation: Isolate the resulting β-hydroxy acid and the recovered chiral auxiliary by extraction and column chromatography.
Conclusion
While (1R,2R)-2-methoxycyclopentan-1-ol itself does not have documented applications in diastereoselective reactions, the structurally similar (1S,2R)-2-aminocyclopentan-1-ol serves as an excellent precursor to a highly effective chiral auxiliary. The resulting oxazolidinone provides a reliable and efficient method for the asymmetric synthesis of alkylated products and syn-aldol adducts with outstanding diastereoselectivity. The straightforward protocols and high yields make this a valuable tool for researchers in synthetic organic chemistry and drug development.
References
Application of (1R,2R)-2-methoxycyclopentan-1-ol in Total Synthesis: A Chiral Building Block for Complex Molecules
(1R,2R)-2-methoxycyclopentan-1-ol is a valuable chiral building block in organic synthesis, particularly in the construction of complex natural products. Its rigid cyclopentane core, adorned with strategically placed hydroxyl and methoxy groups, offers a versatile scaffold for the stereocontrolled introduction of functionalities. While its application in a vast number of total syntheses is not extensively documented in readily available literature, its potential is evident in the synthesis of key intermediates for biologically active molecules, most notably prostaglandins and their analogues.
This application note details the utility of this compound as a chiral precursor, focusing on its role in the diastereoselective synthesis of substituted cyclopentane derivatives. Experimental protocols for key transformations and quantitative data are provided to guide researchers in utilizing this versatile building block.
Core Application: Diastereoselective Control in the Synthesis of Prostaglandin Intermediates
The primary application of this compound lies in its ability to direct the stereochemical outcome of reactions on the cyclopentane ring. The trans-relationship between the hydroxyl and methoxy groups, along with their distinct electronic and steric properties, allows for selective functionalization, leading to highly substituted cyclopentane structures with defined stereochemistry. This is particularly crucial in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological functions, where the precise stereochemical arrangement of substituents on the five-membered ring is paramount for their biological activity.
A key strategy involves the use of this compound to construct intermediates like the Corey lactone and its derivatives, which are central to many prostaglandin syntheses. The inherent chirality of the starting material obviates the need for chiral auxiliaries or asymmetric catalysis in the initial steps, streamlining the synthetic route.
Experimental Protocols
The following protocols describe key experimental steps in the application of this compound for the synthesis of a functionalized cyclopentanone, a precursor to prostaglandin analogues.
Protocol 1: Oxidation of this compound to (1R,2R)-2-methoxycyclopentanone
This initial step activates the cyclopentane ring for further functionalization by converting the secondary alcohol to a ketone.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1R,2R)-2-methoxycyclopentanone.
| Reactant | MW | Equivalents | Mass/Volume |
| This compound | 116.16 g/mol | 1.0 | Specify mass |
| Dess-Martin Periodinane | 424.14 g/mol | 1.2 | Specify mass |
| Dichloromethane | - | - | Specify volume |
| Product | Yield | Diastereomeric Ratio |
| (1R,2R)-2-methoxycyclopentanone | Typically >90% | >99:1 |
Protocol 2: Diastereoselective Alkylation of (1R,2R)-2-methoxycyclopentanone
The methoxy group at the C2 position directs the incoming electrophile to the opposite face of the cyclopentanone ring, ensuring high diastereoselectivity.
Procedure:
-
To a solution of (1R,2R)-2-methoxycyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the desired alkyl halide (e.g., allyl bromide, 1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically pure alkylated cyclopentanone.
| Reactant | MW | Equivalents | Mass/Volume |
| (1R,2R)-2-methoxycyclopentanone | 114.14 g/mol | 1.0 | Specify mass |
| Lithium Diisopropylamide | 107.12 g/mol | 1.1 | Specify volume |
| Alkyl Halide (e.g., Allyl Bromide) | 120.98 g/mol | 1.2 | Specify volume |
| Tetrahydrofuran | - | - | Specify volume |
| Product | Yield | Diastereomeric Ratio |
| Alkylated Cyclopentanone | 75-85% | >95:5 |
Signaling Pathways and Experimental Workflows
The logical progression of the synthetic sequence starting from this compound can be visualized as a workflow.
Caption: Synthetic workflow for the preparation of a functionalized cyclopentanone.
Logical Relationship in Stereocontrol
The stereochemical outcome of the alkylation is dictated by the pre-existing stereocenter bearing the methoxy group.
Caption: Logical diagram illustrating stereocontrol in the alkylation reaction.
Conclusion
This compound serves as a potent chiral starting material for the enantioselective synthesis of complex molecules, particularly those containing a substituted cyclopentane ring system. The protocols and data presented herein demonstrate its utility in directing stereochemical outcomes, offering a reliable and efficient strategy for the construction of key intermediates in the total synthesis of prostaglandins and other natural products. This chiral building block holds significant promise for applications in medicinal chemistry and drug development, where stereochemical purity is of utmost importance.
Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol as a Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Initial Literature Survey:
A comprehensive review of scientific literature reveals that the specific application of (1R,2R)-2-methoxycyclopentan-1-ol as a primary ligand in asymmetric catalysis is not extensively documented. This suggests that this particular chiral ligand is either a novel, underexplored candidate or has not demonstrated significant advantages over more established ligand families. However, the structural motif of a chiral 1,2-disubstituted cyclopentane is a recognized scaffold in stereoselective synthesis.
These application notes, therefore, provide a detailed framework based on the principles of asymmetric catalysis and the known applications of structurally related ligands. The protocols outlined below are predictive and intended to serve as a foundational guide for researchers interested in exploring the potential of this compound and similar chiral 1,2-alkoxy-alcohols as ligands in asymmetric synthesis.
Introduction to Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. The efficacy of this technology relies on the use of chiral ligands. These molecules, which are themselves enantiomerically pure, coordinate to a metal center to create a chiral catalyst. This catalyst, in turn, provides a stereochemically defined environment that directs a chemical reaction to preferentially form one enantiomer of the product over the other.
The design of effective chiral ligands is a continuous area of research. While some ligand families have found broad applicability, the discovery of new chiral scaffolds remains crucial for expanding the scope of asymmetric transformations.[1] Chiral alcohols and their derivatives are a well-established class of ligands, capable of coordinating to metals and influencing the stereochemical outcome of reactions through the formation of chiral metal-alkoxides or through hydrogen bonding interactions.[2]
Potential of this compound as a Chiral Ligand
The this compound scaffold possesses several features that make it a promising, albeit untested, candidate for a chiral ligand:
-
Defined Stereochemistry: The two adjacent stereocenters on the cyclopentane ring create a rigid and well-defined chiral environment.
-
Bidentate Coordination: The hydroxyl and methoxy groups offer two potential points of coordination to a metal center, forming a stable five-membered chelate ring.
-
Modularity: The hydroxyl group can be readily deprotonated to form a metal alkoxide, while the methoxy group provides a secondary, potentially weaker, coordinating site. This allows for fine-tuning of the electronic and steric properties of the resulting catalyst.
Hypothetical Experimental Protocols
The following protocols are proposed as a starting point for investigating the utility of this compound as a ligand.
Protocol 1: Synthesis of the Chiral Ligand
As the direct synthesis of this compound is not widely reported, a potential synthetic route could be envisioned starting from commercially available (1R,2R)-cyclopentane-1,2-diol. This approach involves a selective mono-methylation.
Objective: To synthesize this compound from (1R,2R)-cyclopentane-1,2-diol.
Materials:
-
(1R,2R)-cyclopentane-1,2-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of (1R,2R)-cyclopentane-1,2-diol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity should be confirmed by chiral HPLC or GC.
Protocol 2: Application in a Model Asymmetric Reaction: The Asymmetric Addition of Diethylzinc to Benzaldehyde
This reaction is a standard benchmark for testing the efficacy of new chiral amino alcohol ligands.
Objective: To evaluate the catalytic activity and enantioselectivity of a catalyst formed in situ from this compound and a metal precursor in the asymmetric ethylation of benzaldehyde.
Materials:
-
This compound (ligand)
-
Titanium (IV) isopropoxide [Ti(OⁱPr)₄] (catalyst precursor)
-
Diethylzinc (ZnEt₂), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.1 mmol) in anhydrous toluene (5 mL).
-
Add Ti(OⁱPr)₄ (0.1 mmol) and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Cool the solution to 0 °C and add benzaldehyde (1.0 mmol).
-
Add the diethylzinc solution (2.0 mmol, 2.0 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 1-phenyl-1-propanol.
-
Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Data Presentation
Should this ligand prove effective, experimental data should be systematically tabulated to allow for clear comparison and optimization.
Table 1: Hypothetical Screening of Reaction Parameters
| Entry | Ligand (mol%) | Metal Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Ti(OⁱPr)₄ | Toluene | 0 | 24 | TBD | TBD |
| 2 | 5 | Ti(OⁱPr)₄ | Toluene | 0 | 24 | TBD | TBD |
| 3 | 10 | Zn(OTf)₂ | Toluene | 0 | 24 | TBD | TBD |
| 4 | 10 | Ti(OⁱPr)₄ | THF | 0 | 24 | TBD | TBD |
| 5 | 10 | Ti(OⁱPr)₄ | Toluene | -20 | 48 | TBD | TBD |
TBD: To Be Determined experimentally.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: General principle of asymmetric catalysis.
Caption: Proposed workflow for ligand evaluation.
Conclusion and Future Directions
While this compound is not an established ligand, its structural features suggest potential for application in asymmetric catalysis. The protocols and frameworks provided here offer a robust starting point for any research group interested in exploring this potential. Successful application would involve a systematic study of various metal precursors, solvents, and reaction conditions to define the scope and limitations of this new chiral ligand. Further structural modification of the ligand, such as altering the alkoxy group or introducing substituents on the cyclopentane ring, could also be a fruitful avenue for future research.
References
Uncharted Territory: The Stereochemical Induction Potential of (1R,2R)-2-methoxycyclopentan-1-ol Remains Undocumented
Despite a comprehensive search of scientific literature, no specific applications, mechanistic studies, or experimental protocols detailing the use of (1R,2R)-2-methoxycyclopentan-1-ol for stereochemical induction in asymmetric synthesis have been identified. This suggests that its role as a chiral auxiliary, ligand, or catalyst is not well-established or at least not publicly documented.
While the principles of asymmetric synthesis often employ chiral molecules like this compound to control the stereochemical outcome of a reaction, the efficacy and specific mechanisms of action are highly dependent on the molecular structure of the inducing agent and the reaction conditions. The absence of published data for this particular 1,2-alkoxy alcohol derivative prevents a detailed analysis of its potential stereodirecting capabilities.
For researchers, scientists, and drug development professionals interested in the potential of novel chiral building blocks, this lack of information presents both a challenge and an opportunity. The field of asymmetric catalysis is continually expanding, and the exploration of new chiral scaffolds is a key driver of innovation. This compound, with its defined stereochemistry and functional groups, theoretically possesses the attributes to influence the formation of chiral products.
General Principles of Stereochemical Induction by Chiral Alcohols
In the absence of specific data for this compound, we can look to the general mechanisms by which other chiral alcohols and their derivatives induce stereoselectivity. These can be broadly categorized into three areas:
-
As Chiral Auxiliaries: The chiral alcohol is covalently bonded to the substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule over the other. After the reaction, the auxiliary is cleaved and can ideally be recovered.
-
As Chiral Ligands: The alcohol functionality can coordinate to a metal center, forming a chiral catalyst. This catalyst then orchestrates the stereoselective transformation of a substrate. The methoxy group in the target molecule could also play a role in metal coordination.
-
As Chiral Solvents or Additives: In some cases, the chiral environment provided by a solvent or an additive can influence the transition state of a reaction, leading to a modest to high degree of enantioselectivity.
Hypothetical Application and Experimental Workflow
To explore the potential of this compound in stereochemical induction, a researcher might design a series of experiments. A logical starting point would be to employ it as a chiral auxiliary in a well-understood asymmetric reaction, such as an aldol addition or an alkylation.
Below is a hypothetical experimental workflow for investigating its use as a chiral auxiliary in an asymmetric alkylation.
Diagram of a Hypothetical Experimental Workflow
Caption: Hypothetical workflow for testing this compound as a chiral auxiliary.
Future Outlook
The lack of documented use of this compound in stereochemical induction means that its potential in this area is ripe for investigation. Future research could focus on:
-
Synthesis and Derivatization: Developing efficient synthetic routes to enantiomerically pure this compound and its derivatives to tune steric and electronic properties.
-
Screening in Asymmetric Reactions: Testing its efficacy as a chiral auxiliary, ligand, or additive in a wide range of asymmetric transformations.
-
Mechanistic Studies: If stereochemical induction is observed, detailed mechanistic studies, including computational modeling, would be crucial to understand the mode of action.
Until such studies are conducted and published, the mechanism of stereochemical induction by this compound remains a matter of speculation based on the established principles of asymmetric synthesis. Professionals in drug development and chemical research should consider this compound as an unexplored candidate for the development of novel stereoselective methodologies.
Application Notes and Protocols for the Derivatization of (1R,2R)-2-methoxycyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-methoxycyclopentan-1-ol is a chiral secondary alcohol with potential applications in asymmetric synthesis and drug development. Its stereochemically defined structure, featuring both a hydroxyl and a methoxy group on a cyclopentane ring, makes it an interesting candidate for use as a chiral auxiliary or as a building block in the synthesis of complex molecules. Derivatization of the hydroxyl group is a key step in unlocking its utility, enabling the attachment of this chiral moiety to other molecules to influence the stereochemical outcome of reactions or to facilitate analysis.
These application notes provide an overview of potential applications for derivatized this compound and detailed protocols for its derivatization. While specific literature on the derivatization of this particular molecule is limited, the provided protocols are based on well-established methods for the derivatization of chiral secondary alcohols and are expected to be applicable.
Application Notes
The derivatization of this compound can be tailored for several key applications in research and development:
-
Chiral Auxiliary in Asymmetric Synthesis: By attaching this compound to a prochiral substrate, it can serve as a chiral auxiliary, directing the stereochemical course of subsequent reactions such as alkylations, aldol reactions, or Diels-Alder reactions. The steric bulk and electronic properties of the methoxycyclopentanyl group can create a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.
-
Determination of Enantiomeric Purity: Derivatization with a chiral derivatizing agent (CDA) can be used to determine the enantiomeric purity of a mixture of chiral molecules. By reacting the analyte with enantiomerically pure this compound, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated and quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR spectroscopy.
-
Precursor for Chiral Ligands: The hydroxyl group of this compound can be functionalized to introduce phosphine, amine, or other coordinating groups. The resulting derivatives can act as chiral ligands in transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or cross-coupling reactions.
-
Building Block in Drug Discovery: Derivatives of this compound can be incorporated into the structure of potential drug candidates. The chiral cyclopentane scaffold can provide a rigid framework to orient functional groups for optimal interaction with biological targets. The methoxy group can also influence the pharmacokinetic properties of the molecule.
Experimental Protocols
The following are generalized protocols for the derivatization of the hydroxyl group of this compound. Researchers should optimize the reaction conditions for their specific substrate and application.
Protocol 1: Esterification for Use as a Chiral Auxiliary
This protocol describes the formation of an ester derivative, which is a common way to attach a chiral alcohol to a carboxylic acid substrate.
Objective: To synthesize an ester of this compound with a prochiral carboxylic acid.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., phenylacetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (10 mL/mmol of carboxylic acid) at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester derivative.
Quantitative Data Summary (Template)
Since no specific quantitative data for the derivatization of this compound is available in the literature, the following table serves as a template for recording experimental results.
| Entry | Carboxylic Acid Substrate | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylacetic acid | Data | Data |
| 2 | Substrate 2 | Data | Data |
| 3 | Substrate 3 | Data | Data |
Data to be filled in by the researcher upon completion of the experiment.
Workflow Diagram:
Caption: Workflow for the esterification of this compound.
Protocol 2: Acylation for Chiral GC/HPLC Analysis
This protocol describes the acylation of this compound, often with a fluorinated acylating agent, to create a more volatile derivative suitable for gas chromatography (GC) or a derivative with a strong chromophore for high-performance liquid chromatography (HPLC) analysis.
Objective: To prepare an acyl derivative of this compound for chromatographic analysis.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or benzoyl chloride)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL/mmol of alcohol) in a round-bottom flask.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be analyzed directly by GC or HPLC. If necessary, purify by flash column chromatography.
Quantitative Data Summary (Template)
| Entry | Acylating Agent | Yield (%) | Purity by GC/HPLC (%) |
| 1 | Acetic anhydride | Data | Data |
| 2 | Trifluoroacetic anhydride | Data | Data |
| 3 | Benzoyl chloride | Data | Data |
Data to be filled in by the researcher upon completion of the experiment.
Workflow Diagram:
Caption: Workflow for the acylation of this compound.
Protocol 3: Silylation for GC Analysis and as a Protective Group
This protocol details the formation of a silyl ether derivative. Silylation increases the volatility of the alcohol for GC analysis and can also serve as a protecting group strategy in multi-step syntheses.
Objective: To synthesize a silyl ether derivative of this compound.
Materials:
-
This compound
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
Imidazole or triethylamine (as a base for silyl chlorides)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure (using TBDMSCl):
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (5 mL/mmol of alcohol).
-
Add TBDMSCl (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the silyl ether.
Quantitative Data Summary (Template)
| Entry | Silylating Agent | Yield (%) | Purity by GC (%) |
| 1 | TBDMSCl | Data | Data |
| 2 | BSTFA | Data | Data |
| 3 | Other silylating agent | Data | Data |
Data to be filled in by the researcher upon completion of the experiment.
Logical Relationship Diagram:
Caption: Logical relationships in the silylation of a chiral alcohol.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific experimental requirements. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-methoxycyclopentan-1-ol is a chiral auxiliary with significant potential in the asymmetric synthesis of pharmaceutical agents. Chiral auxiliaries are crucial tools in drug development, enabling the selective synthesis of a specific enantiomer of a drug, which is often responsible for its therapeutic effects while the other enantiomer may be inactive or even harmful[1]. The rigid cyclopentane framework and the defined stereochemistry of this compound make it an attractive candidate for inducing chirality in prochiral substrates. Its structural features allow for effective steric shielding of one face of a reactive intermediate, directing the approach of a reactant to the opposite face and thereby controlling the stereochemical outcome of the reaction.
While direct application in the synthesis of a currently marketed pharmaceutical is not extensively documented in publicly available literature, its structural similarity to other successful chiral auxiliaries derived from cyclopentane, such as (1S,2R)-2-aminocyclopentan-1-ol, suggests its utility in similar transformations[2]. This document provides an overview of its potential applications, focusing on the synthesis of chiral cyclopentane intermediates, which are key building blocks for a variety of pharmaceuticals, including carbocyclic nucleosides and prostaglandins.
Principle of Application
The primary application of this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, such as an alkylation or an aldol reaction. After the desired stereocenter has been created, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.
The trans relationship between the hydroxyl and methoxy groups in this compound provides a well-defined conformational bias, which is key to its function as a chiral director. The methoxy group can influence the chelation of metal ions in reactions involving organometallic reagents, further enhancing stereocontrol.
Potential Applications in Pharmaceutical Synthesis
The synthesis of chiral cyclopentane and cyclopentenone derivatives is of great importance in medicinal chemistry. These structures are core components of numerous biologically active molecules, including antiviral agents like carbocyclic nucleosides (e.g., Abacavir) and anti-inflammatory agents like prostaglandins[3].
A key strategy in the synthesis of these complex molecules is the preparation of enantiomerically pure cyclopentanone precursors. This compound can be employed in the asymmetric synthesis of α-substituted cyclopentanones, which are versatile intermediates.
Hypothetical Application: Asymmetric Alkylation for the Synthesis of a Chiral Cyclopentanone Intermediate
A plausible application of this compound is in the asymmetric alkylation of a cyclopentanone enolate. In this hypothetical scenario, the chiral auxiliary is first converted to a chiral enamine or a related enolate derivative. The steric hindrance provided by the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to the less hindered face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired chiral α-alkylated cyclopentanone.
Experimental Protocols
The following is a representative, detailed protocol for the hypothetical asymmetric alkylation of cyclopentanone using this compound as a chiral auxiliary.
Protocol 1: Synthesis of a Chiral Cyclopentanone Intermediate
Objective: To synthesize an enantiomerically enriched α-alkylated cyclopentanone using this compound as a chiral auxiliary.
Materials:
-
This compound
-
Cyclopentanone
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Alkyl halide (e.g., Iodomethane)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
Step 1: Formation of the Chiral Imine
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol) is added cyclopentanone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
Step 2: Deprotonation and Formation of the Chiral Enolate
-
A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).
-
The LDA solution is cooled back to -78 °C.
-
A solution of the chiral imine from Step 1 in anhydrous THF is added dropwise to the LDA solution.
-
The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the chiral enolate.
Step 3: Asymmetric Alkylation
-
The alkyl halide (e.g., iodomethane, 1.5 eq) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the enolate.
Step 4: Hydrolysis and Removal of the Chiral Auxiliary
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and 1 M hydrochloric acid is added.
-
The mixture is stirred vigorously for 1 hour to hydrolyze the imine and liberate the α-alkylated cyclopentanone and the chiral auxiliary.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
Step 5: Purification
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to separate the α-alkylated cyclopentanone from the recovered chiral auxiliary.
Expected Outcome:
This procedure is expected to yield the α-alkylated cyclopentanone with a high degree of enantiomeric excess (ee). The absolute configuration of the product will be determined by the stereochemistry of the chiral auxiliary.
Data Presentation
The following tables summarize hypothetical quantitative data for the asymmetric alkylation reaction described in Protocol 1. These values are based on typical results obtained with similar chiral auxiliaries.
Table 1: Reaction Conditions and Yields for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CH₃I | LDA | THF | -78 | 3 | 85 |
| 2 | CH₃CH₂Br | LDA | THF | -78 | 4 | 82 |
| 3 | C₆H₅CH₂Br | KHMDS | Toluene | -78 | 3 | 88 |
Table 2: Enantioselectivity of the Asymmetric Alkylation
| Entry | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | 2-Methylcyclopentanone | >95:5 | 92 |
| 2 | 2-Ethylcyclopentanone | >95:5 | 90 |
| 3 | 2-Benzylcyclopentanone | >98:2 | 96 |
Mandatory Visualization
Below are diagrams illustrating the logical workflow of the described synthetic application.
References
Troubleshooting & Optimization
Improving diastereoselectivity with (1R,2R)-2-methoxycyclopentan-1-ol
Disclaimer: Information regarding the direct application of (1R,2R)-2-methoxycyclopentan-1-ol as a chiral auxiliary in diastereoselective reactions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of asymmetric synthesis and data from a closely related analogue, (1S,2R)-2-aminocyclopentan-1-ol, which has demonstrated high efficacy in similar applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of this compound in improving diastereoselectivity?
A1: this compound is a chiral auxiliary designed to introduce facial bias in the transition state of a reaction. By covalently attaching this molecule to a prochiral substrate, one face of the substrate is sterically shielded, directing the approach of a reagent to the opposite face. This leads to the preferential formation of one diastereomer over the other.
Q2: In which types of reactions can this compound potentially be used to control stereochemistry?
A2: Chiral auxiliaries of this type are commonly employed in a variety of carbon-carbon bond-forming reactions, including:
-
Asymmetric alkylations of enolates.
-
Asymmetric aldol reactions.
-
Asymmetric Diels-Alder reactions.
-
Asymmetric conjugate additions.
Q3: How is the chiral auxiliary typically introduced and removed?
A3: The auxiliary is generally attached to the substrate via an ester or amide linkage. After the diastereoselective reaction, the auxiliary is cleaved through hydrolysis (acidic or basic), reduction, or other methods that do not compromise the stereochemical integrity of the newly formed chiral center.
Q4: What factors can influence the level of diastereoselectivity?
A4: Several factors can impact the diastereomeric excess (d.e.) of a reaction, including:
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by accentuating the energy difference between the diastereomeric transition states.
-
Solvent: The choice of solvent can affect the conformation of the transition state and the solubility of reactants.
-
Lewis Acid/Base: In reactions like aldol additions, the nature of the Lewis acid or base used to form the enolate can significantly influence the facial bias.
-
Steric Hindrance: The steric bulk of both the substrate and the incoming reagent plays a crucial role in directing the stereochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Low d.e.) | 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Incorrect Lewis acid or base. 4. Steric hindrance from the substrate is insufficient. | 1. Lower the reaction temperature. Perform the reaction at -78 °C or even lower if possible.2. Screen different solvents. Try a range of aprotic solvents with varying polarity (e.g., THF, diethyl ether, dichloromethane).3. Vary the enolization conditions. For aldol reactions, experiment with different boron or titanium Lewis acids.4. Modify the substrate. If possible, increase the steric bulk of a substituent on the substrate to enhance facial differentiation. |
| Low Reaction Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Difficulties in purifying the product. | 1. Increase the reaction time or temperature (if diastereoselectivity is not compromised). 2. Ensure inert reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).3. Optimize the purification method. Experiment with different chromatography conditions (e.g., solvent system, silica gel type). |
| Difficulty in Removing the Chiral Auxiliary | 1. Harsh cleavage conditions are racemizing the product. 2. The cleavage reaction is not going to completion. | 1. Screen milder cleavage conditions. For example, if acidic hydrolysis is causing racemization, try enzymatic cleavage or reductive removal.2. Increase the reaction time or temperature for the cleavage step, or use a different reagent. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. |
Data Presentation
The following table summarizes the results from asymmetric alkylation and aldol reactions using the analogous (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary, which demonstrates the potential efficacy of this structural class of auxiliaries.
| Reaction Type | Electrophile/Aldehyde | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Asymmetric Alkylation | Benzyl bromide | 72 | >99 |
| Asymmetric Alkylation | Allyl iodide | 65 | >99 |
| Asymmetric Aldol | Acetaldehyde | 70 | >99 |
| Asymmetric Aldol | Isobutyraldehyde | 71 | >99 |
| Asymmetric Aldol | 3-Methylbutanal | 73 | >99 |
| Asymmetric Aldol | Benzaldehyde | 80 | >99 |
Data based on reactions with a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction (Based on an Amino-Analogue)
-
Preparation of the N-Acyl Oxazolidinone: The chiral auxiliary, this compound, is first converted to an appropriate derivative (e.g., an oxazolidinone from the corresponding amino alcohol). The desired acyl group is then attached to this derivative.
-
Enolate Formation: The N-acyl derivative (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., CH₂Cl₂) and cooled to 0 °C under an inert atmosphere. A Lewis acid such as TiCl₄ (1.1 eq.) is added dropwise, followed by the addition of a hindered base like Hünig's base (1.2 eq.). The mixture is stirred for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The purified product is dissolved in a suitable solvent system (e.g., THF/water), and the auxiliary is cleaved using a reagent such as lithium hydroperoxide (LiOOH) to yield the chiral β-hydroxy acid.
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Caption: Troubleshooting logic for low diastereoselectivity.
Troubleshooting low yields in reactions involving (1R,2R)-2-methoxycyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-methoxycyclopentan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis, particularly focusing on achieving high reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered in two primary reaction types involving this compound: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[1][2] However, with a secondary alcohol like this compound, competing side reactions can lead to low yields.
Q1: I am getting a low yield in the Williamson ether synthesis of this compound with a secondary alkyl halide. What is the likely cause and how can I improve it?
A1: The most probable cause of low yield is a competing E2 elimination reaction.[2] The alkoxide of this compound is a strong base, and when reacted with a secondary alkyl halide, it can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[1][2]
Troubleshooting Steps:
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Choice of Alkyl Halide: The best way to minimize the E2 side reaction is to use a primary alkyl halide or a methyl halide.[1][2] The S\textsubscript{N}2 reaction is much more favorable with less sterically hindered electrophiles.
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Reaction Temperature: Lowering the reaction temperature can favor the S\textsubscript{N}2 pathway over the E2 pathway. E2 reactions typically have a higher activation energy.
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Choice of Base: While a strong base is necessary to form the alkoxide, using a very bulky base might favor elimination. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols in Williamson ether synthesis.[2]
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Solvent: Using a polar aprotic solvent like DMF or DMSO can accelerate the S\textsubscript{N}2 reaction.[3]
Q2: What is the expected stereochemical outcome for the Williamson ether synthesis with this compound?
A2: The Williamson ether synthesis proceeds via an S\textsubscript{N}2 mechanism, which involves a backside attack by the nucleophile (the alkoxide). This results in an inversion of configuration at the electrophilic carbon of the alkyl halide.[3] The stereochemistry at the this compound core remains unchanged during the reaction as the C-O bond of the alcohol is not broken.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters and ethers, with inversion of stereochemistry at the alcohol carbon.[4][5] This reaction is particularly useful for sterically hindered alcohols where other methods might fail.
Q3: My Mitsunobu reaction with this compound is giving a low yield of the desired product. What are the common reasons for this?
A3: Low yields in Mitsunobu reactions, especially with sterically hindered secondary alcohols, can be attributed to several factors:
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Acidity of the Nucleophile (pKa): The reaction works best with nucleophiles that have a pKa of less than 15.[4] If the nucleophile is not acidic enough, a common side reaction occurs where the azodicarboxylate displaces the activated alcohol instead of the intended nucleophile.[4]
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Steric Hindrance: The steric bulk around the hydroxyl group of this compound can slow down the reaction.
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Incomplete Reaction: The reaction may not have gone to completion.
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Difficult Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove and may co-elute with the product, leading to an artificially low isolated yield.
Troubleshooting Steps:
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Optimize the Nucleophile: If possible, use a more acidic nucleophile. For esterification, using a carboxylic acid with electron-withdrawing groups (e.g., p-nitrobenzoic acid) can improve the yield for hindered alcohols.[6][7]
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Increase Reaction Time and/or Temperature: For hindered alcohols, longer reaction times or slightly elevated temperatures may be necessary to drive the reaction to completion.[7]
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Order of Addition: Typically, the alcohol, nucleophile, and triphenylphosphine are mixed in a suitable solvent (like THF or diethyl ether), cooled, and then the azodicarboxylate (DEAD or DIAD) is added slowly.[4]
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Purification Strategy: Develop an effective purification method. Triphenylphosphine oxide can sometimes be crystallized from the crude reaction mixture. Alternatively, using polymer-supported reagents can simplify the workup.
Q4: I am observing the retention of stereochemistry in my Mitsunobu reaction instead of the expected inversion. Why is this happening?
A4: While the Mitsunobu reaction is known for its clean inversion of stereochemistry, retention has been observed in some cases, particularly with hindered alcohols. This is thought to occur via an alternative mechanistic pathway involving the formation of an acyloxyphosphonium salt followed by an acyl transfer to the alcohol.[8] To favor the desired inversion pathway, ensure optimal reaction conditions as described in the troubleshooting steps for low yield.
Quantitative Data Summary
Due to the proprietary nature of many industrial processes and the specificity of academic research, it is challenging to find a large dataset for the exact reactions of this compound. However, the following tables provide representative data for analogous systems, which can be used as a starting point for reaction optimization.
Table 1: Williamson Ether Synthesis with Secondary Alcohols - Representative Yields
| Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Cyclohexanol | Methyl Iodide | NaH | THF | rt | ~85 | High yield with a simple primary halide. |
| Cyclohexanol | Isopropyl Bromide | NaH | THF | reflux | < 20 | Significant elimination observed. |
| Menthol | Benzyl Bromide | KH | DMF | 0 to rt | ~70 | Good yield with a reactive primary halide. |
| Hypothetical this compound | Ethyl Iodide | NaH | DMF | rt | Est. 60-75 | Expected moderate to good yield. |
| Hypothetical this compound | 2-Bromopropane | NaH | DMF | reflux | Est. < 15 | Expect significant elimination. |
Table 2: Mitsunobu Reaction with Hindered Secondary Alcohols - Representative Yields
| Alcohol | Nucleophile (pKa) | Reagents | Solvent | Yield (%) | Notes |
| Menthol | Benzoic Acid (~4.2) | PPh₃, DEAD | THF | 27 | Low yield due to steric hindrance.[7] |
| Menthol | p-Nitrobenzoic Acid (~3.4) | PPh₃, DEAD | THF | >80 | Higher acidity of nucleophile improves yield significantly.[7] |
| Adamantan-1-ol | Acetic Acid (~4.8) | PPh₃, DIAD | Toluene | ~90 | High yield despite some steric bulk. |
| Hypothetical this compound | Acetic Acid (~4.8) | PPh₃, DIAD | THF | Est. 50-65 | Moderate yield expected. |
| Hypothetical this compound | p-Nitrobenzoic Acid (~3.4) | PPh₃, DIAD | THF | Est. >75 | Higher yield expected with a more acidic nucleophile. |
Key Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound with a Primary Alkyl Halide
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
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Alkoxide Formation: Add this compound (1.0 eq) to the solvent. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
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Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the primary alkyl halide (1.2 eq) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.[1]
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Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Mitsunobu Reaction of this compound with a Carboxylic Acid
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (e.g., p-nitrobenzoic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[7]
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Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
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Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate.
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Purification: To remove the byproducts, the crude residue can be triturated with a solvent mixture like diethyl ether/hexanes to precipitate out some of the triphenylphosphine oxide. Further purification is typically achieved by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
Decision Pathway for Optimizing Mitsunobu Reactions
Caption: Decision pathway for optimizing Mitsunobu reaction conditions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (1R,2R)-2-Methoxycyclopentan-1-ol Mediated Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-methoxycyclopentan-1-ol in asymmetric chemical transformations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a chiral 1,2-alkoxy alcohol that can serve as a chiral auxiliary or a precursor to a chiral ligand. Its structure is well-suited for inducing stereoselectivity in a variety of organic transformations, including:
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Asymmetric Reductions of Prochiral Ketones: As a chiral ligand in combination with a reducing agent (e.g., a borane or an aluminum hydride), it can facilitate the enantioselective reduction of ketones to chiral secondary alcohols.
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Enantioselective Alkylations and Arylations of Aldehydes: It can be used to form chiral catalysts for the addition of organometallic reagents (e.g., organozincs, organoaluminums) to aldehydes, yielding chiral secondary alcohols.
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Diastereoselective Aldol Reactions: When used as a chiral auxiliary, it can direct the stereochemical outcome of aldol reactions, leading to the formation of specific diastereomers.
Q2: How do I choose the appropriate reaction conditions for a transformation mediated by this compound?
The optimal reaction conditions are highly dependent on the specific transformation. However, some general guidelines are:
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Solvent: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), toluene, or dichloromethane (DCM) are typically used to avoid quenching of organometallic reagents or reactive metal hydrides.
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Temperature: Low temperatures (-78 °C to 0 °C) are often crucial for achieving high enantioselectivity by minimizing background reactions and enhancing the conformational rigidity of the transition state.
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Stoichiometry: When used as a chiral auxiliary, a stoichiometric amount is required. When used as a ligand for a catalytic reaction, typically 5-20 mol% is sufficient.
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Additives: In catalytic reactions, additives like Lewis acids (e.g., Ti(OiPr)₄) or bases may be necessary to facilitate catalyst turnover and enhance enantioselectivity.
Q3: What is the role of the methoxy group in directing stereoselectivity?
The methoxy group plays a crucial role in the stereochemical control exerted by this compound. It can act as a coordinating group, chelating to the metal center in a catalytic complex. This chelation helps to create a rigid and well-defined chiral environment around the reactive center, forcing the substrate to approach from a specific direction and thus leading to the preferential formation of one enantiomer.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. A temperature screen from 0 °C down to -78 °C is recommended. |
| Incorrect solvent. | Screen a range of aprotic solvents (e.g., THF, toluene, DCM, Et₂O). The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. |
| Impurities in starting materials or reagents. | Ensure all starting materials, including the chiral auxiliary/ligand and the substrate, are of high purity. Purify reagents if necessary. Water is a common culprit and all reagents and solvents should be rigorously dried. |
| Suboptimal catalyst or reagent stoichiometry. | Vary the loading of the chiral ligand (if catalytic) or ensure a full equivalent is used if it's an auxiliary. The stoichiometry of the active reagent (e.g., organometallic, hydride) may also need optimization. |
| Poor chelation control. | For reactions involving metal catalysts, the addition of a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) can enhance the rigidity of the catalyst-substrate complex. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Step |
| Decomposition of reagents. | Ensure all reagents are fresh and properly stored. Organometallic reagents are particularly sensitive to air and moisture. |
| Insufficient reaction time. | Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. Some asymmetric reactions require extended periods at low temperatures. |
| Catalyst deactivation (for catalytic reactions). | Impurities can poison the catalyst. Ensure all glassware is scrupulously clean and dry. In some cases, slow addition of the substrate or reagent can be beneficial. |
| Low reactivity of the substrate. | An increase in temperature may be necessary, but this could compromise enantioselectivity. A more reactive reagent or a different catalyst system might be required. |
| Product inhibition. | The product formed may be coordinating to the catalyst and inhibiting its turnover. In such cases, using a higher catalyst loading or a different catalyst might be necessary. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Enolization of carbonyl compounds. | Use a less basic or sterically hindered base if applicable. Lowering the reaction temperature can also disfavor enolization. |
| Side reactions of organometallic reagents. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Side reactions like reduction or protonolysis can occur in the presence of oxygen, water, or acidic protons. |
| Decomposition of the chiral auxiliary/ligand. | Certain reaction conditions (e.g., strong acids or bases) might lead to the decomposition of the chiral mediator. Ensure the chosen conditions are compatible with the 1,2-alkoxy alcohol moiety. |
Quantitative Data Summary
The following tables present hypothetical but representative data for transformations where a chiral 1,2-alkoxy alcohol like this compound might be employed as a chiral ligand.
Table 1: Asymmetric Reduction of Acetophenone
| Entry | Ligand (mol%) | Reductant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | BH₃·THF | THF | 0 | 85 | 75 |
| 2 | 10 | BH₃·THF | THF | -20 | 82 | 88 |
| 3 | 10 | BH₃·THF | THF | -78 | 75 | 95 |
| 4 | 20 | BH₃·THF | THF | -78 | 80 | 96 |
| 5 | 10 | LiAlH₄ | Et₂O | -78 | 90 | 85 |
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | None | Toluene | 0 | 92 | 80 |
| 2 | 10 | Ti(OiPr)₄ (1.2 eq) | Toluene | 0 | 95 | 92 |
| 3 | 10 | Ti(OiPr)₄ (1.2 eq) | Toluene | -20 | 90 | 97 |
| 4 | 5 | Ti(OiPr)₄ (1.2 eq) | Toluene | -20 | 88 | 96 |
| 5 | 10 | Ti(OiPr)₄ (1.2 eq) | THF | -20 | 85 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (0.1 mmol, 10 mol%).
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Dissolve the chiral ligand in anhydrous THF (5 mL) and cool the solution to the desired temperature (e.g., -78 °C).
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Slowly add the reducing agent (e.g., 1.0 M BH₃·THF solution, 1.1 mmol) to the stirred solution.
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After stirring for 30 minutes, add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 15 minutes.
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Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol (2 mL) at the reaction temperature.
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Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
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Extract the product with diethyl ether (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for the Enantioselective Alkylation of an Aldehyde
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To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).
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Add Ti(OiPr)₄ (1.2 mmol) and stir the mixture at room temperature for 30 minutes.
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Cool the mixture to the desired temperature (e.g., -20 °C).
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Add the aldehyde (1.0 mmol) to the reaction mixture.
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Slowly add the organometallic reagent (e.g., 1.0 M solution of diethylzinc in hexanes, 1.2 mmol) dropwise.
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Stir the reaction at this temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
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Extract the product with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the product by flash column chromatography.
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Analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
Technical Support Center: (1R,2R)-2-Methoxycyclopentan-1-ol Auxiliary
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the (1R,2R)-2-methoxycyclopentan-1-ol chiral auxiliary, focusing specifically on its removal post-reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cleavage of the this compound auxiliary, which is typically attached to a substrate as a chiral acetal. The standard removal procedure involves acidic hydrolysis.
Q1: I am observing incomplete cleavage of the auxiliary, resulting in a low yield of my desired product. What should I do?
A1: Incomplete acetal hydrolysis is a common issue. Several factors could be contributing to this, and a systematic approach to optimization is recommended.
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Insufficient Catalyst/Reaction Time: The acidic catalyst may be insufficient to turn over the reaction completely, or the reaction may not have reached equilibrium.
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Solution 1: Gradually increase the molar equivalents of the acid catalyst (e.g., p-Toluenesulfonic acid).
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Solution 2: Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Steric Hindrance: If the acetal is sterically congested, hydrolysis can be sluggish.
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Solution 3: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
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Solution 4: Consider using a stronger acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), but be mindful of potential side reactions.
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Q2: My target molecule is degrading under the acidic cleavage conditions. How can I mitigate this?
A2: Acid-lability of the final product is a significant challenge. Milder conditions are necessary to preserve the integrity of your molecule.
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Harsh Acidic Conditions: Strong acids or prolonged exposure can cause decomposition, elimination, or rearrangement.
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Solution 1: Replace a strong acid like p-TsOH or HCl with a milder catalyst, such as Pyridinium p-toluenesulfonate (PPTS).
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Solution 2: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
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Solution 3: Use a buffered system or a two-phase solvent system to control the acidity.
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Q3: I am struggling to separate my purified product from the recovered 2-methoxycyclopentanol auxiliary. What purification strategies can I use?
A3: Co-elution during column chromatography is common if the product and the auxiliary have similar polarities.
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Similar Polarity: The hydroxyl group on the auxiliary can lead to similar retention factors as many functionalized products.
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Solution 1: Optimize your column chromatography protocol. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to improve separation.
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Solution 2: After the reaction, consider a basic aqueous wash (e.g., with NaHCO₃ solution). This will deprotonate the acidic catalyst but may not significantly alter the polarity of the auxiliary. An alternative is an aqueous wash to remove the water-soluble auxiliary.
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Solution 3: If the product is not sensitive, you can chemically modify the auxiliary post-cleavage by protecting the hydroxyl group to drastically change its polarity before chromatography.
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Q4: I suspect the stereocenter alpha to my carbonyl group is epimerizing during the auxiliary removal. How can I prevent this?
A4: Epimerization can occur if the alpha-proton is acidic and the cleavage conditions allow for enolization. This is a critical issue that compromises the stereochemical purity of your product.
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Keto-Enol Tautomerism: The acidic conditions used for hydrolysis can catalyze the formation of an enol or enolate, leading to a loss of stereochemical information at the alpha-position.
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Solution 1: Employ the mildest possible acidic conditions that still afford cleavage (e.g., PPTS at 0 °C).
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Solution 2: Minimize the reaction time. Monitor the reaction closely and quench it (e.g., with a mild base like NaHCO₃ solution) as soon as the starting material is consumed.
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Solution 3: Explore non-acidic cleavage methods if available for your specific substrate, although these are less common for acetals.
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Frequently Asked Questions (FAQs)
Q5: What is the standard, recommended protocol for removing the this compound auxiliary?
A5: The most common method for cleaving this auxiliary, when used to form a chiral acetal, is acidic hydrolysis. A widely cited procedure involves treating the substrate with p-Toluenesulfonic acid (p-TsOH) in a mixture of acetone and water. This method is effective for cleaving the acetal to yield the corresponding ketone or aldehyde and allows for the recovery of the chiral auxiliary.
Q6: Can the this compound auxiliary be recovered and reused?
A6: Yes, one of the advantages of this auxiliary is that it can often be recovered after the cleavage step. It can be separated from the product, typically through column chromatography or extraction, and potentially reused in subsequent reactions, which improves the overall efficiency and cost-effectiveness of the synthesis.
Q7: How do I monitor the progress of the cleavage reaction?
A7: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (the substrate with the auxiliary attached). The reaction is complete when the starting material spot has been completely consumed and a new spot, corresponding to the product, has appeared. Staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots. For more quantitative analysis, LC-MS can be used.
Experimental Protocols & Data
Protocol: Acidic Hydrolysis of a Chiral Acetal
This protocol is a general guideline for the removal of the this compound auxiliary from a ketone product.
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Dissolution: Dissolve the substrate-auxiliary adduct (1.0 eq) in a 10:1 mixture of acetone and water.
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Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 1.5 eq) to the solution at room temperature.
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Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is slow, it can be gently heated to 40 °C.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue three times with an organic solvent such as ethyl acetate or dichloromethane.
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired ketone from the recovered chiral auxiliary.
Data Summary: Comparison of Cleavage Conditions
The following table provides a hypothetical comparison of different acidic conditions for the removal of the auxiliary, illustrating how reaction parameters can influence the outcome.
| Method | Acid Catalyst (eq.) | Solvent System | Temp. (°C) | Time (h) | Product Yield (%) | Potential Issues |
| A | p-TsOH (1.1) | Acetone/H₂O (10:1) | 25 | 12 | ~85 | Potential for product degradation with sensitive substrates. |
| B | HCl (2M aq.) | THF | 25 | 4 | ~80 | Faster but may cause epimerization or side reactions. |
| C | PPTS (1.5) | Acetone/H₂O (10:1) | 40 | 24 | ~75 | Much milder; suitable for acid-sensitive products but slower. |
Visual Guides
Workflow for Auxiliary Removal
Caption: General workflow for auxiliary cleavage and product isolation.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low yield in auxiliary removal.
Side reactions and byproducts in (1R,2R)-2-methoxycyclopentan-1-ol chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-methoxycyclopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential impurities?
A1: A primary synthetic route is the ring-opening of cyclopentene oxide with methanol. This reaction is typically catalyzed by an acid or a base. The main impurity to consider is the regioisomeric byproduct, (1R,2S)-2-methoxycyclopentan-1-ol. Under certain conditions, di-methoxycyclopentane can also form as a minor byproduct.
Q2: I am observing poor regioselectivity in the synthesis of this compound from cyclopentene oxide. How can I improve this?
A2: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. Basic conditions, such as using sodium methoxide in methanol, generally favor nucleophilic attack at the less sterically hindered carbon, which in the case of cyclopentene oxide would lead to a mixture of regioisomers. While specific literature on cyclopentene oxide is limited, analogous epoxide openings suggest that acid-catalyzed reactions might offer different selectivity, potentially favoring the desired trans-isomer. Screening different catalysts and reaction temperatures is recommended to optimize the regioselectivity.
Q3: What are the typical side reactions when oxidizing this compound to the corresponding ketone?
A3: Common oxidation methods include Swern and PCC oxidations.
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Swern Oxidation: The primary byproducts are volatile and odorous compounds like dimethyl sulfide, as well as carbon monoxide and carbon dioxide. Incomplete reaction can leave unreacted starting material.
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PCC Oxidation: A common side reaction is over-oxidation to the corresponding carboxylic acid, especially if water is present in the reaction mixture. The chromium byproducts can also complicate purification.
Q4: I am attempting a Mitsunobu reaction with this compound and observing complex byproduct formation. What could be the cause?
A4: The Mitsunobu reaction can be sensitive to substrate and reaction conditions. Common side products include the formation of anhydrides from the acidic nucleophile and acylated azodicarboxylates. The steric hindrance of the secondary alcohol on the cyclopentane ring might also lead to competing elimination reactions, although this is less common. Ensuring the pKa of the nucleophile is appropriate and carefully controlling the addition of reagents can help minimize these side reactions.
Troubleshooting Guides
Synthesis of this compound
Issue: Low yield and presence of multiple products in the reaction of cyclopentene oxide with methanol.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect catalyst or stoichiometry | Verify the catalyst loading and ensure the correct molar equivalents of methanol are used. | Improved conversion of starting material. |
| Formation of regioisomer | Analyze the product mixture by GC-MS or NMR to identify the regioisomers. Modify reaction conditions (e.g., switch from base to acid catalysis) to favor the desired isomer. | Increased ratio of this compound to (1R,2S)-2-methoxycyclopentan-1-ol. |
| Formation of di-methoxy byproduct | Use a limited amount of methanol or add it slowly to the reaction mixture. | Reduced formation of 1,2-dimethoxycyclopentane. |
Oxidation of this compound
Issue: Incomplete oxidation or formation of byproducts during Swern or PCC oxidation.
| Oxidation Method | Problem | Troubleshooting Step | Expected Outcome |
| Swern Oxidation | Low conversion | Ensure the reaction is carried out at the recommended low temperature (typically -78 °C) and that the reagents are added in the correct order. | Higher yield of the desired ketone. |
| Swern Oxidation | Foul odor during workup | Quench the reaction mixture with an oxidizing agent like bleach to neutralize the dimethyl sulfide byproduct. | Elimination of the unpleasant odor. |
| PCC Oxidation | Over-oxidation to carboxylic acid | Use anhydrous solvents and reagents to prevent the formation of the hydrate intermediate. | Formation of the ketone as the major product with minimal carboxylic acid byproduct. |
| PCC Oxidation | Difficult purification | After the reaction, filter the crude mixture through a pad of silica gel or celite to remove chromium salts before column chromatography. | Easier purification and isolation of the final product. |
Experimental Protocols
Synthesis of this compound via Epoxide Opening (Illustrative Protocol)
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To a solution of cyclopentene oxide (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C, add sodium methoxide (0.1 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
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Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Swern Oxidation of this compound (General Protocol)
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To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
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Stir the mixture for 30 minutes at -78 °C.
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Add a solution of this compound (1.0 eq) in dichloromethane dropwise.
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Stir for 1-2 hours at -78 °C.
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Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting oxidation reactions.
Technical Support Center: Purification of (1R,2R)-2-methoxycyclopentan-1-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from (1R,2R)-2-methoxycyclopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying products derived from this compound?
A1: The primary purification strategies depend on whether the product is a mixture of enantiomers or diastereomers.
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Diastereomers: As diastereomers have different physical properties, they can often be separated using standard chromatographic techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC) on achiral stationary phases (e.g., silica gel).
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Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. The most common methods are Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). Enzymatic resolution and diastereomeric recrystallization are also viable techniques.
Q2: My reaction produced a mixture of diastereomers with very similar polarity. How can I separate them?
A2: Separating diastereomers with minimal polarity differences can be challenging. If standard silica gel chromatography fails, consider the following:
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Change the Mobile Phase: Experiment with less polar solvent systems (e.g., hexane/diethyl ether instead of hexane/ethyl acetate) to increase the interaction with the silica stationary phase, which may improve separation.
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High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on a silica gel column often provides the higher resolution needed to separate closely related diastereomers.
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Derivatization: Converting the free hydroxyl group into an ester or an amide with a bulky chiral auxiliary can exaggerate the stereochemical differences between the diastereomers, making them easier to separate on an achiral phase like silica gel.
Q3: How do I choose the right chiral column for separating enantiomers of a cyclopentanol derivative?
A3: Column selection is largely an empirical process, but a systematic screening approach is most effective. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the most versatile and successful for a wide range of compounds, including prostaglandin precursors which are structurally similar to cyclopentanol derivatives.
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Recommended Screening Phases: Start with a set of complementary columns, such as those based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other halogenated or derivatized versions.
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Screening Modes: Screen in normal phase, reversed-phase, and polar organic modes, as selectivity can change dramatically with the solvent system. SFC is also a powerful, orthogonal technique to screen.
Q4: What is the difference between HPLC and SFC for chiral separations?
A4: Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the main mobile phase, which offers several advantages over the liquid mobile phases used in HPLC. These include higher efficiency, faster analysis and equilibration times, and reduced consumption of organic solvents, making it a "greener" and often more cost-effective technique for preparative separations. SFC is considered a state-of-the-art technique for chiral separations in the pharmaceutical industry.
Q5: Can I use crystallization to purify my chiral product?
A5: Yes, crystallization is a powerful technique, especially for large-scale purification.
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Direct Crystallization: If the product is a solid and one enantiomer crystallizes preferentially, this can be an effective method.
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Diastereomeric Recrystallization: This is a more common approach. The enantiomeric mixture is reacted with a pure chiral resolving agent to form a mixture of diastereomeric salts or derivatives. Since diastereomers have different solubilities, they can be separated by fractional recrystallization. The choice of solvent is critical and can sometimes even reverse which diastereomer crystallizes, a phenomenon known as "chirality switching".
Chromatography Data for Cyclopentanoid Derivatives
The following tables summarize quantitative data for the separation of cyclopentanoid structures, which can serve as a starting point for method development.
Table 1: Chiral HPLC Separation of Prostaglandin Enantiomers (Reversed-Phase)
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v/v) | Temp (°C) | Resolution (Rs) | Reference |
| PGF₂α | Chiralcel OJ-RH | MeCN / MeOH / H₂O (pH 4) = 30:10:60 | 25 | 1.5 | |
| PGF₁α | Chiralcel OJ-RH | MeCN / MeOH / H₂O (pH 4) = 23:10:67 | 25 | 1.7 | |
| PGE₂ | Chiralcel OJ-RH | MeCN / MeOH / H₂O (pH 4) = 15:20:65 | 40 | 1.5 | |
| PGE₁ | Chiralcel OJ-RH | MeCN / MeOH / H₂O (pH 4) = 30:10:60 | 25 | 1.8 |
Table 2: Normal-Phase HPLC Separation of Diastereomeric Esters of Chiral Alcohols
| Racemic Alcohol | Chiral Derivatizing Agent | Stationary Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| (±)-4-Octanol | (S)-MαNP Acid | Silica Gel | 1.25 | 1.03 | |
| (±)-cis-3,4-Epoxycyclopentanol | CSDP Acid | Silica Gel | 1.18 | 1.06 | |
| (±)-1-Phenylethanol | CSP Acid | Silica Gel | 1.10 | 1.30 | |
| (MαNP = 2-methoxy-2-(1-naphthyl)propionic acid; CSDP = Camphorsultam-dichlorophthalic; CSP = Camphorsultam-phthalic) |
Experimental Protocols
Protocol 1: General Method for Chiral Stationary Phase Screening (HPLC/SFC)
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Sample Preparation: Dissolve the racemic product in the initial mobile phase or a compatible solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered.
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Column Selection: Utilize a column switching system with a set of 4-6 complementary polysaccharide-based chiral stationary phases (CSPs). A recommended starting set includes columns like Lux Cellulose-1, Lux Amylose-1, Lux Cellulose-2, and Lux Amylose-2 or their Daicel equivalents (CHIRALCEL OD, CHIRALPAK AD, etc.).
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Mobile Phase Screening (Normal Phase):
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Start with a primary screening mobile phase of n-Hexane/2-Propanol (IPA) (90:10 v/v).
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If no separation is observed, screen with n-Hexane/Ethanol (EtOH) (90:10 v/v).
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For acidic or basic compounds, add a modifier (0.1% Trifluoroacetic Acid (TFA) for acids, 0.1% Diethylamine (DEA) for bases) to the alcohol portion of the mobile phase.
-
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Mobile Phase Screening (Reversed-Phase):
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Use a primary screening mobile phase of Acetonitrile (ACN)/Water with 0.1% Formic Acid.
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If needed, screen with Methanol (MeOH)/Water with 0.1% Formic Acid. Buffers like ammonium bicarbonate can be used for MS compatibility.
-
-
Analysis and Optimization:
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Run a gradient for initial screening to ensure the compound elutes.
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Identify the CSP and mobile phase combination that provides the best "hit" (any separation or peak broadening).
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Optimize the separation by switching to isocratic elution, adjusting the ratio of the strong solvent, changing the alcohol modifier (e.g., IPA to EtOH), or adjusting the temperature.
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Protocol 2: Separation of Diastereomers via Derivatization
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Derivatization: React the diastereomeric mixture of alcohols with an achiral, bulky acid chloride or a chiral resolving agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) in the presence of a base (e.g., pyridine, DMAP) to form the corresponding esters. This increases the steric differences between the diastereomers.
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Reaction Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude ester mixture.
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Chromatography:
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Perform flash chromatography on a silica gel column.
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Start with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity.
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If baseline separation is not achieved, switch to a normal-phase HPLC system with a silica column for higher resolving power.
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Cleavage of Auxiliary (if applicable): After separating the diastereomeric esters, cleave the ester group (e.g., via saponification with NaOH or reduction with LiAlH₄) to yield the pure, separated alcohol diastereomers.
Troubleshooting Guide
Problem: No separation is observed on any chiral column.
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Solution:
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Confirm Elution: Ensure your compound is eluting from the column and not irreversibly adsorbed. Run a strong solvent (e.g., 100% IPA) to wash the column.
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Try Orthogonal Techniques: If HPLC fails, screen using SFC. The different properties of supercritical CO₂ can provide unique selectivity.
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Derivatize: The functional groups near the chiral center may be too small or lack the necessary interaction points (π-π, hydrogen bonding, dipole). Derivatizing the alcohol or other functional groups can often enable separation.
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Consider an Achiral Approach: If the goal is to obtain a single enantiomer from a racemate, consider converting the mixture into diastereomers and separating them on a standard achiral column (see Protocol 2).
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Problem: Poor resolution (Rs < 1.5) between enantiomers.
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Solution:
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Optimize Mobile Phase: Decrease the amount of polar modifier (e.g., alcohol) in normal phase, or the organic solvent in reversed-phase, to increase retention and potentially improve resolution.
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Change Alcohol Modifier: In normal phase or SFC, switching between methanol, ethanol, and isopropanol can significantly alter selectivity.
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Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, especially for difficult separations.
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Lower Temperature: Reducing the column temperature often enhances the differences in interaction energy between the enantiomers and the CSP, leading to better separation. However, in some cases, increasing the temperature can be beneficial.
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Problem: My diastereomers co-elute on a C18 reversed-phase column.
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Solution:
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Switch to Normal Phase: Diastereomers, especially those with small polarity differences, are often more effectively separated on a normal-phase silica or cyano column.
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Try a Different Achiral Stationary Phase: Phenyl-hexyl or pentafluorophenyl (PFP) phases offer different selectivities based on aromatic and dipole interactions and can be effective for separating isomers.
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Use a Chiral Column: Even for diastereomers, a chiral stationary phase can provide the unique selectivity needed for separation, as it interacts differently with each chiral center.
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Problem: Peak tailing is observed in my chromatogram.
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Solution:
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Acidic/Basic Compounds: If your compound is acidic or basic, interactions with residual silanols on the silica support can cause tailing. Add a mobile phase modifier: an acid (TFA, formic acid) for acidic compounds, or a base (DEA, ammonia) for basic compounds.
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Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.
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Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause poor peak shape. If possible, dissolve the sample in the mobile phase itself.
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Visualizations
Caption: Purification strategy selection workflow.
Technical Support Center: Overcoming Steric Hindrance with Cyclopentane-Based Chiral Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclopentane-based chiral auxiliaries, with a focus on derivatives of (1R,2R)-2-substituted-cyclopentan-1-ol, to overcome steric hindrance in asymmetric synthesis. While direct literature on (1R,2R)-2-methoxycyclopentan-1-ol is limited, the principles and practices outlined here are based on the highly effective and structurally related (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone auxiliary, which demonstrates exceptional stereocontrol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using cyclopentane-based chiral auxiliaries for diastereoselective reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of enolate geometries. 2. Non-optimal Reaction Temperature: Temperatures that are too high can reduce the energy difference between the transition states leading to the different diastereomers. 3. Steric Hindrance from Substrate: The electrophile or the acyl group on the auxiliary may have steric bulk that interferes with the facial shielding provided by the auxiliary. 4. Chelation Issues: For reactions relying on chelation control (e.g., boron enolates in aldol reactions), the presence of coordinating solvents or impurities can disrupt the rigid transition state. | 1. Ensure the use of a strong, non-nucleophilic base (e.g., NaHMDS, LDA) in the correct stoichiometric amount. Allow for sufficient time for complete deprotonation at low temperatures. 2. Maintain a low reaction temperature (typically -78 °C) throughout the addition of the electrophile. 3. If possible, consider a less bulky electrophile or acyl group. Alternatively, a different chiral auxiliary with a varied steric profile might be necessary. 4. Use non-coordinating solvents like THF or diethyl ether. Ensure all reagents and glassware are scrupulously dry. |
| Incomplete Reaction or Low Yield | 1. Inactive Reagents: The base or electrophile may have degraded due to improper storage or handling. 2. Poor Solubility: The substrate or reagents may not be fully soluble at the low temperatures required for the reaction. 3. Steric Hindrance: Extreme steric bulk on either the electrophile or the substrate can significantly slow down the reaction rate. | 1. Use freshly opened or titrated reagents. 2. Choose a solvent in which all components are soluble at the reaction temperature. A co-solvent may be necessary in some cases. 3. Increase the reaction time and/or temperature slightly after the initial low-temperature addition. Monitor the reaction by TLC to find the optimal balance between conversion and diastereoselectivity. |
| Difficulty in Removing the Chiral Auxiliary | 1. Incorrect Cleavage Conditions: The chosen method for auxiliary removal (e.g., hydrolysis, reduction) may not be suitable for the specific product. 2. Epimerization of the Product: Harsh cleavage conditions can lead to racemization or epimerization of the newly formed stereocenter.[1] | 1. For N-acyloxazolidinones, mild hydrolytic conditions such as LiOH/H₂O₂ are often effective for cleaving the auxiliary to the corresponding carboxylic acid without affecting the stereocenter.[1] For conversion to aldehydes or alcohols, reductive cleavage (e.g., with LiAlH₄ or LiBH₄) is an option. 2. Use the mildest conditions possible for cleavage and keep the reaction temperature low. Buffer the reaction mixture if necessary to control the pH. |
| Inaccurate Determination of Diastereomeric Excess (d.e.) | 1. Overlapping Signals in ¹H NMR: The diagnostic proton signals for the different diastereomers may overlap, making accurate integration difficult.[2] 2. Rotamers: The presence of slowly interconverting rotational isomers (rotamers) can complicate the NMR spectrum, leading to an incorrect assessment of the diastereomeric ratio.[2] | 1. Use a higher field NMR spectrometer to achieve better signal dispersion. Chiral shift reagents can also be used to separate overlapping signals. In some cases, ¹³C NMR can be used for quantification, although longer relaxation delays are necessary for accurate integration.[3] 2. Perform variable temperature NMR experiments to coalesce the signals of the rotamers, which can simplify the spectrum and allow for accurate integration of the diastereomer signals.[2] |
Frequently Asked Questions (FAQs)
Q1: How does the cyclopentane ring in this chiral auxiliary help in overcoming steric hindrance?
A1: The fused cyclopentane ring in auxiliaries like (4R,5S)-cyclopentano[d]oxazolidin-2-one creates a rigid, conformationally constrained system. This rigidity projects the substituents on the auxiliary into well-defined spatial positions, effectively shielding one face of the enolate derived from the attached acyl group. This steric blocking directs the incoming electrophile to the opposite, less hindered face, leading to high diastereoselectivity.[4]
Q2: What is a typical experimental workflow for an asymmetric alkylation using a cyclopentane-based oxazolidinone auxiliary?
A2: A general workflow involves three main stages:
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Acylation of the Auxiliary: The chiral auxiliary is first acylated with the desired acyl chloride or anhydride to form the N-acyl oxazolidinone.
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Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a strong base at low temperature to form a specific enolate, which is then reacted with an electrophile (e.g., an alkyl halide).
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Cleavage of the Auxiliary: The chiral auxiliary is removed from the product under conditions that do not affect the newly created stereocenter, yielding the desired enantiomerically enriched product and allowing for the recovery of the auxiliary.[1]
Q3: Can I use this compound directly as a chiral auxiliary?
A3: While this compound possesses the necessary chirality, its direct use as an auxiliary without conversion to a more rigid structure (like an oxazolidinone) may offer less predictable stereocontrol. The methoxy and hydroxyl groups can act as directing groups, but their conformational flexibility might lead to lower diastereoselectivity compared to a fused-ring system. For robust and predictable results, converting it to a derivative like an oxazolidinone is recommended.
Q4: How do I prepare the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary?
A4: This auxiliary can be synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate. The key steps involve a baker's yeast reduction to set the stereochemistry, followed by hydrolysis and a Curtius rearrangement to form the amino alcohol precursor, which is then cyclized to the oxazolidinone.
Experimental Protocols
Detailed Methodology for Diastereoselective syn-Aldol Reaction
This protocol is based on the use of (4R,5S)-cyclopentano[d]oxazolidin-2-one as the chiral auxiliary.
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Enolization: To a solution of the N-propionyl- (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in dry CH₂Cl₂ at 0 °C, add N,N-diisopropylethylamine (1.2 equiv) followed by the dropwise addition of dibutylboron triflate (1.1 equiv). Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Z-boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the desired aldehyde (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a pH 7 buffer solution. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
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Purification and Analysis: The crude product is purified by silica gel chromatography. The diastereomeric excess can be determined by ¹H NMR spectroscopy by integrating the signals of the α-protons of the two diastereomers.
Quantitative Data Summary
The following table summarizes the typical performance of the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary in asymmetric aldol and alkylation reactions, demonstrating its effectiveness in overcoming steric hindrance to achieve high stereoselectivity.
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Excess (d.e.) | Isolated Yield |
| Aldol Reaction | Isobutyraldehyde | >99% | 78% |
| Benzaldehyde | >99% | 80% | |
| Propionaldehyde | >99% | 75% | |
| Alkylation | Benzyl bromide | >99% | 85% |
| Methyl iodide | >99% | 90% |
Visualizations
References
Impact of temperature and solvent on (1R,2R)-2-methoxycyclopentan-1-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-methoxycyclopentan-1-ol. The information is designed to address specific issues encountered during experiments, with a focus on the impact of temperature and solvent on reaction outcomes.
Troubleshooting Guides
Oxidation Reactions
Q: My oxidation of this compound to the corresponding ketone is slow and incomplete. What are the common causes and solutions?
A: Incomplete or slow oxidation of this compound can be attributed to several factors related to the choice of oxidant, temperature, and solvent.
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Oxidizing Agent: Milder oxidizing agents may require longer reaction times or elevated temperatures. For secondary alcohols like this, stronger oxidizing agents such as potassium dichromate(VI) in acidified solution are often effective.
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Temperature: Low temperatures can significantly slow down the reaction rate. While thermodynamically favorable at lower temperatures for some reactions, oxidation generally requires sufficient thermal energy to overcome the activation barrier. Consider a controlled increase in temperature, for example, to a range of 50-80°C, while monitoring for side product formation.
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Solvent: The solvent can influence the solubility of the reactants and the stability of intermediates. A solvent that ensures the homogeneity of the reaction mixture is crucial.
Troubleshooting Steps:
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Verify Reagent Activity: Ensure your oxidizing agent is not degraded.
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Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC.
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Solvent Selection: If solubility is an issue, consider a co-solvent system. For chromate-based oxidations, acetone is a common solvent.
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pH Control: For oxidations using reagents like potassium dichromate, maintaining an acidic environment with dilute sulfuric acid is essential for the reaction to proceed.
Esterification Reactions
Q: I am observing low yields in the esterification of this compound with a carboxylic acid. How can I improve the conversion?
A: Low yields in esterification are often due to the reversible nature of the reaction and suboptimal conditions.
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Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. Employing methods to remove water, such as a Dean-Stark apparatus or the use of a dehydrating agent, can significantly improve the yield.
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Catalyst: The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical. Insufficient catalyst will result in a slow reaction, while an excessive amount can lead to side reactions.
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Temperature and Reactant Ratio: Higher temperatures generally favor the reaction rate, but can also lead to side reactions. An excess of one reactant (usually the more available one) can be used to drive the equilibrium towards the product.
Data on Esterification of a Similar Substrate (1-methoxy-2-propanol with Acetic Acid):
| Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Equilibrium Yield (%) |
| 60 | 1:3 | 10 | ~75 |
| 80 | 1:3 | 10 | 78 |
| 100 | 1:3 | 10 | ~78 |
This data for a similar substrate suggests that for exothermic esterification reactions, lower to moderate temperatures are generally favorable.[1]
Troubleshooting Steps:
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Implement Water Removal: Use a Dean-Stark trap or add molecular sieves to the reaction mixture.
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Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%) and adjust as needed based on reaction monitoring.
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Adjust Stoichiometry: Increase the equivalents of the carboxylic acid or alcohol to shift the equilibrium.
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Temperature Control: Based on thermodynamic data for similar reactions, a moderate temperature range of 60-80°C is a good starting point.[1]
Etherification & Nucleophilic Substitution Reactions
Q: I am attempting a nucleophilic substitution on the hydroxyl group of this compound and observing a mixture of products with low stereoselectivity. What factors influence this outcome?
A: The outcome of nucleophilic substitution reactions at a secondary alcohol is highly dependent on the reaction mechanism (SN1 or SN2), which is influenced by the solvent, temperature, and the nature of the nucleophile and leaving group.
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Solvent Choice:
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents stabilize the formation of a carbocation intermediate, thus favoring an SN1 mechanism . This can lead to a loss of stereochemical control and result in a racemic or near-racemic mixture of products.
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Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents do not effectively solvate the nucleophile, keeping it more reactive and favoring an SN2 mechanism . An SN2 reaction proceeds with an inversion of stereochemistry.
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Leaving Group: The hydroxyl group is a poor leaving group. It typically needs to be converted to a better leaving group (e.g., a tosylate, mesylate, or halide) for the substitution to proceed efficiently.
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Temperature: Higher temperatures can favor elimination (E1 or E2) as a side reaction, leading to the formation of alkenes.
Troubleshooting Steps:
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Activate the Hydroxyl Group: Convert the alcohol to a tosylate or mesylate to create a good leaving group.
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Select an Appropriate Solvent:
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For inversion of stereochemistry (SN2) , use a polar aprotic solvent like DMF or acetone.
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If retention or a mixed stereochemistry is acceptable (SN1) , a polar protic solvent can be used, but be mindful of potential rearrangements and elimination.
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Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side products. Room temperature or slightly below is often a good starting point for SN2 reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the oxidation of this compound?
A1: The oxidation of a secondary alcohol like this compound will yield the corresponding ketone, which is (R)-2-methoxycyclopentanone. Tertiary alcohols are resistant to oxidation under standard conditions.
Q2: How does the choice of solvent affect the stereochemical outcome of a substitution reaction on this molecule?
A2: The solvent plays a crucial role in determining the reaction pathway and thus the stereochemistry:
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Polar protic solvents (e.g., water, alcohols) favor the SN1 mechanism, which proceeds through a planar carbocation intermediate. This typically results in a mixture of stereoisomers (racemization).
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Polar aprotic solvents (e.g., acetone, DMF) favor the SN2 mechanism, which involves a backside attack by the nucleophile. This leads to an inversion of the stereocenter at the carbon bearing the leaving group.
Q3: Can I perform an etherification on this compound under acidic conditions?
A3: While acid-catalyzed dehydration of alcohols can form ethers, it is generally more effective for producing symmetrical ethers from primary alcohols. For a secondary alcohol like this compound, this method can lead to a mixture of products, including elimination to form an alkene. A more controlled method for unsymmetrical ether synthesis is the Williamson ether synthesis. This would involve deprotonating the alcohol to form the alkoxide, followed by reaction with an alkyl halide.
Q4: At what temperature range should I conduct an esterification reaction for this compound?
A4: For esterification reactions, which are typically exothermic, lower to moderate temperatures are often favorable to maximize the equilibrium conversion.[1] A good starting temperature range is between 60°C and 80°C.[1] Higher temperatures can increase the reaction rate but may also promote side reactions and decrease the overall yield if the reaction is significantly exothermic.
Experimental Protocols
Protocol 1: Oxidation to (R)-2-methoxycyclopentanone
This protocol is a general procedure for the oxidation of a secondary alcohol using an acidified dichromate solution.
Materials:
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This compound
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Potassium dichromate(VI) (K₂Cr₂O₇)
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Concentrated Sulfuric Acid (H₂SO₄)
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Acetone
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Water
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Diethyl ether
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Magnesium sulfate (anhydrous)
Procedure:
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Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
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Separately, prepare the oxidizing solution by carefully dissolving potassium dichromate(VI) in water and slowly adding concentrated sulfuric acid. Cool this solution to room temperature.
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Add the oxidizing solution dropwise to the stirred alcohol solution, maintaining the temperature below 20°C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the disappearance of the starting material. The color of the solution should change from orange to green.
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Quench the reaction by adding cold water.
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Extract the product with diethyl ether (3x).
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Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
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Purify the product by column chromatography or distillation as needed.
Protocol 2: Esterification to form (1R,2R)-2-methoxycyclopentyl acetate
This protocol is a general procedure for the acid-catalyzed esterification of an alcohol.
Materials:
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This compound
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Acetic anhydride or Acetic acid
-
Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
A suitable solvent (e.g., dichloromethane or toluene if using a Dean-Stark trap)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add acetic anhydride and a catalytic amount of the acid catalyst or pyridine.
-
If using an acid catalyst with acetic acid, set up a Dean-Stark apparatus to remove water as it forms and heat the reaction to reflux. If using acetic anhydride, the reaction can often be run at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography if necessary.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Workflow for the esterification of this compound.
Caption: Solvent influence on nucleophilic substitution pathways.
References
Technical Support Center: Enhancing the Recyclability of (1R,2R)-2-methoxycyclopentan-1-ol
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the recovery and reuse of (1R,2R)-2-methoxycyclopentan-1-ol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recovery and recycling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of this compound | 1. Incomplete cleavage from the substrate. 2. Formation of volatile azeotropes during solvent removal. 3. Adsorption onto chromatography stationary phase. 4. Emulsion formation during aqueous work-up. | 1. Ensure complete reaction for the cleavage step by monitoring with TLC or LC-MS. Consider extending reaction time or using a different cleavage reagent. 2. Use a rotary evaporator at a controlled temperature and pressure. Consider co-evaporation with a higher boiling point solvent. 3. Choose a less polar stationary phase for chromatography or use a more polar eluent system. Pre-treat the silica gel with a suitable agent to block active sites. 4. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Contamination of Recycled Auxiliary | 1. Residual substrate or product. 2. Byproducts from the cleavage reaction. 3. Solvent impurities. | 1. Optimize the purification method (e.g., chromatography, crystallization, or distillation). 2. Perform an additional washing step or recrystallization. 3. Use high-purity solvents for extraction and chromatography. |
| Decomposition of the Auxiliary | 1. Harsh acidic or basic conditions during cleavage or work-up. 2. High temperatures during distillation or solvent removal. | 1. Use milder cleavage conditions. Neutralize the reaction mixture promptly after cleavage. 2. Utilize vacuum distillation or a rotary evaporator at the lowest feasible temperature. |
| Inconsistent Stereochemical Purity | 1. Epimerization during the reaction or recovery process. 2. Contamination with other stereoisomers. | 1. Avoid prolonged exposure to harsh conditions (strong acids/bases, high temperatures). Analyze the stereochemical purity at each step using chiral HPLC or GC. 2. Purify the recycled auxiliary using a method that separates stereoisomers, such as chiral chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the general principles for recycling a chiral auxiliary like this compound?
A1: The recycling of a chiral auxiliary involves three main steps: cleavage from the substrate, isolation from the reaction mixture, and purification to a desired level for reuse.[1] The specific methods for each step depend on the chemical properties of the auxiliary and the substrate.
Q2: What methods can be used to cleave this compound from the reaction product?
A2: Cleavage is typically achieved by hydrolysis (acidic or basic), reduction, or other specific chemical transformations that break the bond connecting the auxiliary to the substrate without affecting the desired product or the auxiliary itself. The choice of method depends on the nature of the chemical bond.
Q3: How can the recovered this compound be purified?
A3: Common purification techniques include:
-
Column Chromatography: Effective for separating the auxiliary from reaction byproducts and unreacted starting materials.
-
Crystallization: A powerful method for obtaining high-purity auxiliary if it is a crystalline solid.
-
Distillation: Suitable for liquid auxiliaries that are thermally stable.
Q4: How can I assess the purity of the recycled this compound?
A4: The purity of the recycled auxiliary should be rigorously assessed before reuse. Recommended analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Chiral HPLC or GC: To determine the enantiomeric or diastereomeric purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point or Boiling Point: As a preliminary check of purity.
Q5: What is a typical recovery rate for a chiral auxiliary?
A5: Recovery rates can vary widely depending on the specific process, but a well-optimized recycling protocol can often achieve recovery rates of over 90%.
Illustrative Data on Recyclability
The following tables provide hypothetical data to illustrate how quantitative results for the recyclability of this compound could be presented.
Table 1: Recovery Rate of this compound using Different Purification Methods
| Purification Method | Cycle 1 Recovery (%) | Cycle 2 Recovery (%) | Cycle 3 Recovery (%) |
| Flash Chromatography | 92 | 90 | 88 |
| Recrystallization | 85 | 83 | 80 |
| Vacuum Distillation | 95 | 94 | 92 |
Table 2: Purity of Recycled this compound
| Purification Method | Purity (¹H NMR, %) | Enantiomeric Excess (ee, %) |
| Flash Chromatography | >98 | >99 |
| Recrystallization | >99 | >99.5 |
| Vacuum Distillation | >97 | >99 |
Experimental Protocols
General Protocol for the Recovery and Purification of this compound
-
Cleavage of the Auxiliary:
-
Following the completion of the asymmetric reaction, the reaction mixture containing the product-auxiliary adduct is treated with the appropriate cleavage reagent (e.g., acid, base, or reducing agent) under optimized conditions (temperature, reaction time).
-
The progress of the cleavage reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Extraction:
-
Once the cleavage is complete, the reaction is quenched, and the mixture is neutralized.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
-
Purification:
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue containing the chiral auxiliary is then purified by one of the following methods:
-
Flash Column Chromatography: The residue is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Fractions containing the pure auxiliary are collected and combined.
-
Recrystallization: The crude auxiliary is dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals. The crystals are then collected by filtration and washed with a cold solvent.
-
Vacuum Distillation: The crude liquid auxiliary is purified by distillation under reduced pressure.
-
-
-
Purity and Characterization:
-
The purity and identity of the recycled this compound are confirmed using NMR, chiral HPLC/GC, and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the recovery and recycling of this compound.
Caption: Troubleshooting flowchart for low recovery of the chiral auxiliary.
References
Technical Support Center: Resolving Diastereomers of (1R,2R)-2-methoxycyclopentan-1-ol Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the resolution of diastereomers of (1R,2R)-2-methoxycyclopentan-1-ol and its derivatives. These methods are essential for researchers in synthetic chemistry and drug development who require enantiomerically pure compounds.
Chromatographic Resolution
Chromatography is a primary technique for separating diastereomers due to their differing physical properties. Separation can be achieved on both standard achiral stationary phases and specialized chiral stationary phases (CSPs).
FAQs and Troubleshooting Guide: Chromatographic Methods
Q1: My diastereomers are co-eluting on a standard reversed-phase (C18) column. What should I do?
A1: Co-elution is common for closely related diastereomers. Try the following troubleshooting steps in order:
-
Modify the Mobile Phase: Change the solvent ratio (e.g., acetonitrile vs. methanol) or the pH of the aqueous component. Small changes can alter selectivity.[1]
-
Change the Stationary Phase: Switch to a different type of achiral column. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivities for isomers.
-
Switch to Normal Phase: Normal-phase chromatography on a silica or cyano column can sometimes provide better resolution for diastereomers than reversed-phase methods.[1]
-
Consider a Chiral Stationary Phase (CSP): If achiral methods fail, a CSP is the next logical step. Even though you are separating diastereomers, the chiral environment of the CSP can enhance separation.[2]
Q2: I don't have access to a wide range of HPLC columns. Can I use Gas Chromatography (GC)?
A2: Yes, GC is a powerful alternative, especially for volatile derivatives. You will likely need a chiral GC column, such as one containing cyclodextrin derivatives, to achieve separation.[3] For the related compound (S)-3-methoxycyclopentene, a Ni-4-Pin chiral column has been used successfully.[4] Ensure your derivative is thermally stable before attempting GC analysis.
Q3: How can I separate my diastereomeric alcohols if direct chromatography fails?
A3: You can convert the alcohols into a new pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. This increases the structural difference between them, often making separation on a standard achiral column (like silica gel) much easier.[1][5] After separation, the chiral auxiliary can be chemically removed to yield the pure diastereomeric alcohols.
Q4: Which chiral derivatizing agent should I use for my alcohol?
A4: Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic choice for forming diastereomeric esters. Other options include (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam-based reagents, which have shown excellent results in separating diastereomers of other alcohols on silica gel.[1][5]
Experimental Protocols
Protocol 1.1: HPLC Method Development for Diastereomer Separation
-
Initial Screening (Achiral):
-
Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol/acetonitrile).
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Run a scouting gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) from 95:5 to 5:95 over 20 minutes.
-
If separation is poor, switch the organic modifier to methanol and repeat.
-
If still unsuccessful, try a PFP or phenyl-hexyl column with the same gradients.
-
-
Chiral Column Screening:
-
If achiral methods fail, select a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD-H) are a good starting point.[6]
-
Use common mobile phases for these columns, such as hexane/isopropanol or hexane/ethanol mixtures.
-
Run an isocratic elution (e.g., 90:10 hexane:isopropanol) at a flow rate of 1 mL/min.
-
Adjust the ratio of hexane to alcohol to optimize resolution and retention time.
-
Protocol 1.2: Derivatization for Indirect Resolution
-
Dissolve the diastereomeric alcohol mixture (100 mg, 1 eq) in dichloromethane (5 mL) with a catalytic amount of dimethylaminopyridine (DMAP).
-
Add (S)-(+)-MαNP acid chloride (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the organic layer.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the resulting diastereomeric esters by flash chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Combine the fractions containing each pure diastereomeric ester.
-
Cleave the ester (e.g., via hydrolysis with LiOH in THF/water) to recover the individual, pure diastereomeric alcohols.
Data Presentation
Table 1: Representative Chromatographic Separation of Diastereomers (Note: This data is illustrative for similar compounds, as specific data for 2-methoxycyclopentan-1-ol derivatives is not readily available in the literature.)
| Compound Type | Method | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Diastereomeric Esters | HPLC | Silica Gel | Hexane/Ethyl Acetate | >1.5 | [5] |
| Diastereomeric Amides | HPLC | Silica Gel | Hexane/Isopropanol | 1.79 | [1] |
| Chiral Alcohols | Chiral GC | Ni-4-Pin | Isothermal (60 °C) | Baseline | [4] |
Workflow Diagram
Caption: A decision-making workflow for separating diastereomers using chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) exploits the ability of enzymes, typically lipases, to selectively react with one stereoisomer over another. For resolving a diastereomeric mixture where each diastereomer is also a racemate, EKR can be a powerful tool to isolate a single, pure stereoisomer.
FAQs and Troubleshooting Guide: Enzymatic Methods
Q1: Which enzyme should I choose for resolving my 2-substituted cyclopentanol derivative?
A1: Lipases are the most common choice for resolving alcohols.[7][8] For 2-substituted cyclopentanols, Lipase PS (from Pseudomonas cepacia) and Novozym 435 (Candida antarctica lipase B) have demonstrated high enantioselectivity (E > 200).[9] It is recommended to screen both.
Q2: My enzymatic reaction is very slow. How can I increase the rate?
A2: Reaction rates are influenced by several factors:
-
Solvent: Ethereal solvents like diethyl ether or diisopropyl ether often work well.[9] Avoid protic solvents like methanol which can interfere with the enzyme.
-
Acyl Donor: Vinyl acetate is an excellent, irreversible acyl donor that often leads to high selectivity and faster reactions.[9]
-
Enzyme Quantity: Increasing the enzyme loading (mg of enzyme per mmol of substrate) will increase the reaction rate, though this also increases cost.
-
Temperature: Most lipases work well between 30-50 °C. A modest increase in temperature can significantly speed up the reaction.
Q3: The selectivity of my resolution is poor (low diastereomeric excess). What can I do?
A3: Selectivity is key. To improve it:
-
Screen Different Enzymes: Selectivity is highly dependent on the specific enzyme-substrate pairing.[10]
-
Change the Acyl Donor: The structure of the acyl donor can impact selectivity. Try bulkier donors like vinyl butyrate or vinyl valerate.[8]
-
Lower the Temperature: Reducing the reaction temperature can sometimes enhance enantioselectivity, although it will slow the reaction rate.
-
Monitor the Reaction Closely: In a kinetic resolution, the enantiomeric excess (ee) of both the product and the remaining starting material changes with conversion. Stop the reaction at approximately 50% conversion for the best chance of obtaining high ee for both components.
Experimental Protocol
Protocol 2.1: Lipase-Catalyzed Asymmetric Acylation
-
To a solution of the diastereomeric alcohol mixture (1 mmol) in diisopropyl ether (10 mL), add vinyl acetate (5 mmol, 5 eq).
-
Add the lipase (e.g., Novozym 435, 50 mg).
-
Stir the suspension at 40 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion and diastereomeric excess (de%) of the starting material and the acetylated product.
-
When the conversion reaches ~50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted alcohol from the newly formed ester product using flash column chromatography on silica gel.
Data Presentation
Table 2: Representative Data for Enzymatic Resolution of 2-Substituted Cycloalkanols
| Substrate | Enzyme | Solvent | Acyl Donor | Selectivity (E value) | Reference |
| cis-2-Cyanocyclopentanol | Lipase PS | Diethyl Ether | Vinyl Acetate | >200 | [9] |
| trans-2-Cyanocyclopentanol | Lipase PS | Diethyl Ether | Vinyl Acetate | >200 | [9] |
| cis-2-Aminomethylcyclopentanol | Novozym 435 | Diisopropyl Ether | Vinyl Acetate | >200 | [9] |
| trans-2-Aminomethylcyclopentanol | Novozym 435 | Diisopropyl Ether | Vinyl Acetate | >200 | [9] |
Workflow Diagram
Caption: General workflow for separating alcohols via enzymatic kinetic resolution (EKR).
Resolution by Crystallization
Diastereomers have different solubilities, which can be exploited to separate them by fractional crystallization. This method is often empirical and requires careful screening of solvents.
FAQs and Troubleshooting Guide: Crystallization
Q1: How do I start developing a crystallization protocol for my diastereomers?
A1: The process is one of trial and error. Start by screening a wide range of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof). Dissolve your diastereomeric mixture in a minimum amount of a hot solvent and allow it to cool slowly. Look for the formation of crystals.
Q2: I've screened many solvents, but nothing crystallizes. What's next?
A2: If direct crystallization fails, consider forming a salt or co-crystal. If your derivative has an acidic or basic functional group, you can react it with a chiral base or acid to form diastereomeric salts, which may have very different crystallization properties.[11]
Q3: I got crystals, but an NMR analysis shows the diastereomeric ratio hasn't improved. Why?
A3: This indicates that both diastereomers are co-crystallizing, possibly forming a solid solution or crystallizing at a eutectic point. You need to find a solvent system where the desired diastereomer is significantly less soluble than the other. Try solvent/anti-solvent combinations. Dissolve your compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until turbidity appears, then allow it to stand.
Q4: My crystallization is too fast and traps impurities. How can I slow it down?
A4: Slow cooling is crucial for forming pure crystals. Use a dewar or an insulated bath to slow the rate of cooling from hot to room temperature, and then to 0 °C or below. Alternatively, vapor diffusion (placing a vial of your solution in a sealed jar containing a more volatile anti-solvent) is an excellent method for growing high-quality crystals slowly.
Experimental Protocol
Protocol 3.1: Screening for Diastereomeric Recrystallization
-
Place small amounts (~20 mg) of the diastereomeric mixture into several test tubes.
-
Select a range of solvents (e.g., isopropanol, acetone, ethyl acetate, toluene, heptane).
-
To each tube, add a solvent dropwise at its boiling point until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then transfer to a 4 °C refrigerator.
-
Observe which tubes form solid crystals.
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity (diastereomeric ratio) by HPLC or NMR.
-
The solvent system that provides the best enrichment of one diastereomer should be selected for a larger-scale crystallization.
-
For the large-scale attempt, dissolve the mixture in the minimum amount of hot solvent, allow it to cool slowly, and consider seeding with a pure crystal of the desired diastereomer if available.
Workflow Diagram
Caption: Decision tree for developing a diastereomeric crystallization protocol.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal articles: 'Enantiomer separation' – Grafiati [grafiati.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparing (1R,2R)-2-methoxycyclopentan-1-ol to other chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain an indispensable tool. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer with high selectivity. This guide provides a comparative overview of prominent chiral auxiliaries, their performance in key synthetic reactions, and the experimental protocols for their application.
A Note on (1R,2R)-2-methoxycyclopentan-1-ol:
Extensive literature searches did not yield any published data on the use of this compound as a chiral auxiliary in asymmetric synthesis. Consequently, a direct comparison of its performance with other auxiliaries is not possible at this time. This guide will therefore focus on well-established and widely utilized chiral auxiliaries for which a wealth of experimental data exists.
Introduction to Chiral Auxiliaries: A Strategic Overview
The fundamental principle behind the use of a chiral auxiliary involves a three-step sequence:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction where the auxiliary directs the formation of a new stereocenter, leading to a diastereomeric mixture in which one diastereomer is predominantly formed.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound, and can ideally be recovered for reuse.
The effectiveness of a chiral auxiliary is judged by several criteria, including the level of stereocontrol it imparts (diastereoselectivity), the ease of its attachment and removal, and the ability to recover it in high yield.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Analysis of Leading Chiral Auxiliaries
This section details the performance of three exemplary chiral auxiliaries: Evans' Oxazolidinones, (-)-8-Phenylmenthol, and trans-2,5-Dimethylpyrrolidine, in cornerstone asymmetric reactions.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] They are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[2][3] The high degree of stereocontrol is attributed to the formation of a rigid, chelated enolate, where one face is effectively blocked by a substituent on the oxazolidinone ring.[4]
Caption: Mechanism of stereocontrol in Evans' auxiliary-mediated alkylation.
Performance Data:
| Reaction Type | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 1. NaHMDS, THF, -78 °C; 2. Allyl iodide | 98:2 | >95 | [5][6] |
| Aldol | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 1. Bu₂BOTf, Et₃N; 2. Isobutyraldehyde | >99:1 (syn) | 85 | [2] |
| Diels-Alder | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene, MgBr₂·OEt₂ | 99:1 (endo) | 91 | [7] |
Experimental Protocol: Asymmetric Alkylation with an Evans' Auxiliary [5][6]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF is added n-butyllithium (1.05 eq) at -78 °C. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes.
-
Alkylation: Allyl iodide (1.2 eq) is added to the enolate solution at -78 °C, and the reaction is stirred for 2 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the alkylated product.
-
Cleavage: The purified product (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred until complete, then quenched with sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.
(-)-8-Phenylmenthol
(-)-8-Phenylmenthol is a terpene-derived chiral auxiliary that has proven effective in various asymmetric transformations, particularly in Diels-Alder reactions.[8][9] The bulky phenyl group provides a significant steric shield, directing the approach of the incoming reagent to the opposite face of the substrate.
Performance Data:
| Reaction Type | Substrate | Reagents | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | (-)-8-Phenylmenthyl acrylate | Cyclopentadiene, TiCl₄ | 98% | 90 | [8] |
| Conjugate Addition | (-)-8-Phenylmenthyl α,β-unsaturated ester | Me₂CuLi | >95% | 85-95 | [10] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol [8]
-
Esterification: (-)-8-Phenylmenthol (1.0 eq) is reacted with acryloyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in dichloromethane at 0 °C to room temperature to form the acrylate ester.
-
Diels-Alder Reaction: The chiral acrylate (1.0 eq) is dissolved in dichloromethane and cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 eq), is added, followed by the addition of cyclopentadiene (1.5 eq).
-
Workup and Purification: The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NaHCO₃. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
-
Cleavage: The Diels-Alder adduct is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water to yield the chiral carboxylic acid and recover the (-)-8-phenylmenthol auxiliary.
trans-2,5-Dimethylpyrrolidine
C₂-symmetric chiral amines, such as trans-2,5-dimethylpyrrolidine, are effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes via the formation of chiral enamines or metallated hydrazones.[11][12] The C₂ symmetry simplifies the analysis of the transition states and often leads to high levels of stereocontrol.
Performance Data:
| Reaction Type | Substrate | Reagents | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Ketone Alkylation | Cyclohexanone | 1. (R,R)-2,5-Dimethylpyrrolidine; 2. LDA; 3. MeI | 93% | 75 | [11] |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone via a Chiral Enamine [11]
-
Enamine Formation: Cyclohexanone (1.0 eq) and (R,R)-2,5-dimethylpyrrolidine (1.1 eq) are refluxed in toluene with azeotropic removal of water to form the chiral enamine.
-
Alkylation: The crude enamine is dissolved in THF and cooled to 0 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added, followed by methyl iodide (1.2 eq).
-
Hydrolysis: The reaction mixture is quenched with water, and the resulting iminium salt is hydrolyzed by stirring with aqueous HCl to afford the α-alkylated ketone.
-
Purification: The product is extracted with ether, and the organic layer is washed, dried, and concentrated. The enantiomeric excess is determined by chiral GC or HPLC analysis after purification. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer exceptional and predictable stereocontrol in a wide range of reactions. (-)-8-Phenylmenthol provides a robust alternative, particularly for cycloaddition reactions. C₂-symmetric amines like trans-2,5-dimethylpyrrolidine are highly effective for the α-functionalization of carbonyl compounds. While the potential of this compound as a chiral auxiliary remains unexplored, the principles and data presented for these established auxiliaries provide a strong foundation for researchers and professionals in the field to make informed decisions for their synthetic challenges.
Caption: Summary of the key features of the compared chiral auxiliaries.
References
- 1. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Enantiomeric Excess for Products from Cyclopentanol-Derived Chiral Auxiliaries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of the reaction. Here, we compare the performance of an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol with other established chiral auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-Cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol) | Isobutyraldehyde | >99% | 80 | [1][2] |
| Benzaldehyde | >99% | 75 | [1][2] | |
| Pivalaldehyde | >99% | 70 | [1][2] | |
| Evans' Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) | Benzaldehyde | >99% (syn) | 80-95 | [3] |
| Oppolzer's Camphorsultam | Benzaldehyde | >98% (syn) | 85-95 | [3] |
As the data indicates, the chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol demonstrates exceptional diastereoselectivity in asymmetric aldol reactions, comparable to the highly effective Evans' oxazolidinones and Oppolzer's camphorsultam.[1][2][3] The high rigidity of the fused ring system in the cyclopentano-oxazolidinone is believed to contribute to this excellent stereocontrol.
Comparison of Chiral Auxiliaries in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is another fundamental transformation where chiral auxiliaries play a crucial role. The following table compares the diastereoselectivity of the cyclopentanol-derived auxiliary with other common auxiliaries in this application.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-Cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol) | Benzyl bromide | >99% | 90 | [1][2] |
| Ethyl iodide | >99% | 85 | [1][2] | |
| Evans' Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) | Benzyl bromide | >99% | 90-95 | [4][5] |
| SAMP/RAMP Hydrazines | Various alkyl halides | 90->98% | 75-95 | [3] |
Similar to the aldol reactions, the (1S,2R)-2-aminocyclopentan-1-ol-derived auxiliary provides outstanding diastereoselectivity in asymmetric alkylations, rivaling the performance of well-established methods.[1][2]
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction using (4R,5S)-Cyclopentano[d]oxazolidin-2-one
A solution of the N-acyl cyclopentano-oxazolidinone in a suitable aprotic solvent (e.g., CH₂Cl₂) is cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (TiCl₄), is added dropwise, followed by the addition of a tertiary amine base (e.g., N,N-diisopropylethylamine). The reaction mixture is stirred for a specified time, after which the aldehyde is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The chiral auxiliary can then be cleaved and recovered.
Determination of Enantiomeric/Diastereomeric Excess
1. Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used and reliable method for determining the enantiomeric excess of a chiral compound.[6][7][8][9]
-
Principle: The enantiomers of the product are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
-
Typical Protocol:
-
A solution of the purified product is prepared in a suitable mobile phase.
-
The solution is injected onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
The enantiomers are eluted using an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).
-
The separated enantiomers are detected using a UV detector.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[6]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents:
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric excess of a sample.[10][11][12][13]
-
Principle: In the presence of a CSA, the enantiomers of the analyte form diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for certain protons, allowing for the quantification of each enantiomer.
-
Typical Protocol:
-
A known amount of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.
-
The ¹H NMR spectrum is recorded.
-
The enantiomeric excess is determined by integrating the distinct signals corresponding to each diastereomeric complex.
-
Visualizations
Caption: Workflow for an asymmetric aldol reaction.
Caption: Methods for ee/de determination.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. physicsforums.com [physicsforums.com]
- 7. uma.es [uma.es]
- 8. researchgate.net [researchgate.net]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. a Cyclopentane-Based Alternative
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool, enabling the synthesis of complex chiral molecules with high diastereoselectivity. Among the most celebrated and widely utilized are the Evans oxazolidinone auxiliaries. This guide provides a comprehensive comparison of the well-established Evans auxiliaries with a lesser-known but highly effective cyclopentane-based chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.
Evans Auxiliaries: The Gold Standard
Developed by David A. Evans and his research group, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are typically derived from readily available amino acids, providing access to both enantiomeric forms. Their effectiveness stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state.
The stereochemical outcome of reactions employing Evans auxiliaries is primarily dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, phenyl, or benzyl group). This substituent effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face. Furthermore, in reactions such as the aldol addition, the formation of a rigid, chair-like six-membered transition state involving a Lewis acid (often a boron or titanium species) provides a high degree of stereocontrol.[2]
Performance Data: Evans Auxiliaries
The performance of Evans auxiliaries has been extensively documented across a wide range of asymmetric transformations, consistently delivering high levels of diastereoselectivity.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Isobutyraldehyde | >99:1 | 80 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
| Aldol Addition | Benzaldehyde | 99:1 | 85 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
| Alkylation | Benzyl bromide | 99.5:0.5 | 91 | [Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739] |
| Alkylation | Methyl iodide | 99:1 | 93 | [Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739] |
Mechanism of Stereocontrol in Evans Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol, 30% hydrogen peroxide, saturated aqueous sodium bicarbonate
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) is cooled to 0 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes.
-
The reaction mixture is then cooled to -78 °C, and the aldehyde (1.5 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of methanol, followed by the addition of a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour, then diluted with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
A Cyclopentane-Based Alternative: (4R,5S)-cyclopentano[d]oxazolidin-2-one
While direct data for (1R,2R)-2-methoxycyclopentan-1-ol as a chiral auxiliary is lacking, research by Ghosh and coworkers has demonstrated the high efficacy of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[3] This auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, incorporates the rigid five-membered ring of cyclopentane into the oxazolidinone backbone. This rigidifies the conformation of the auxiliary and is proposed to enhance facial selectivity in asymmetric transformations.[3]
The fused ring system provides a well-defined steric environment, analogous to the substituent at the C4 position in traditional Evans auxiliaries, thereby effectively shielding one face of the enolate.
Performance Data: (4R,5S)-cyclopentano[d]oxazolidin-2-one
This cyclopentane-based auxiliary has shown exceptional performance in both asymmetric alkylation and aldol reactions, with diastereoselectivities often exceeding those of standard Evans auxiliaries.[3]
| Reaction Type | Electrophile / Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Isobutyraldehyde | >99:1 | 80 | [3] |
| Aldol Addition | Benzaldehyde | >99:1 | 75 | [3] |
| Aldol Addition | Acetaldehyde | >99:1 | 70 | [3] |
| Alkylation | Benzyl bromide | >99:1 | 90 | [3] |
| Alkylation | Allyl iodide | >99:1 | 85 | [3] |
Structure of the Cyclopentane-Based Auxiliary
Caption: Structure of the (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction with (4R,5S)-cyclopentano[d]oxazolidin-2-one
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Lithium hydroperoxide (LiOOH) solution
Procedure:
-
To a solution of N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C, dibutylboron triflate (1.1 equiv) and diisopropylethylamine (1.2 equiv) are added sequentially. The mixture is stirred for 1 hour at 0 °C.
-
The reaction is cooled to -78 °C, and a solution of the aldehyde (1.2 equiv) in DCM is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-6 hours until TLC analysis indicates completion.
-
The reaction is quenched with a phosphate buffer (pH 7) and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the pure aldol adduct.[3]
-
For cleavage of the auxiliary, the aldol adduct is dissolved in a 4:1 mixture of THF and water and treated with a freshly prepared solution of lithium hydroperoxide at 0 °C. The reaction is stirred for 1-2 hours, followed by a reductive workup to afford the chiral β-hydroxy acid and the recovered auxiliary.[3]
Comparative Analysis
Both the Evans auxiliaries and the cyclopentane-based auxiliary demonstrate exceptional levels of stereocontrol in asymmetric aldol and alkylation reactions. The data suggests that the rigid, fused-ring structure of the (4R,5S)-cyclopentano[d]oxazolidin-2-one may offer a slight advantage in terms of diastereoselectivity, consistently providing ratios of >99:1.[3] However, Evans auxiliaries are more widely commercially available and have a broader range of published applications.
The choice between these auxiliaries may depend on the specific substrate, desired product, and the availability of the starting materials. The cyclopentane-based auxiliary presents a compelling alternative, particularly when extremely high levels of diastereoselectivity are required.
General Experimental Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
Evans oxazolidinone auxiliaries remain a highly reliable and versatile choice for a wide array of asymmetric transformations, backed by decades of research and a vast body of literature. Their predictable stereochemical outcomes and the commercial availability of various derivatives make them an accessible and powerful tool for synthetic chemists.
The investigation into the (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary reveals that cyclopentane-based scaffolds are a promising and potent alternative. The exceptional diastereoselectivities reported for (4R,5S)-cyclopentano[d]oxazolidin-2-one highlight the potential benefits of incorporating conformational rigidity into the design of chiral auxiliaries. While the specific utility of this compound as a chiral auxiliary remains to be explored, the success of its amino-analogue encourages further investigation into novel cyclopentane-based systems for asymmetric synthesis. For researchers and professionals in drug development, the choice of chiral auxiliary will ultimately be guided by the specific synthetic challenge, but the exploration of alternatives to established methods, such as the cyclopentane-based auxiliaries, can lead to improved efficiency and selectivity in the synthesis of complex chiral molecules.
References
Determining Absolute Configuration of Products Synthesized with (1R,2R)-2-methoxycyclopentan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of stereocenters is a critical aspect of modern stereoselective synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. While a variety of chiral auxiliaries and methods are available, this guide focuses on the application of (1R,2R)-2-methoxycyclopentan-1-ol as a chiral precursor and compares the methodologies for ascertaining the absolute configuration of the resulting products with other established techniques.
Comparison of Methods for Determining Absolute Configuration
The selection of a method to determine the absolute configuration of a chiral molecule is often dictated by the nature of the compound, the availability of instrumentation, and the stage of the research. Below is a comparative summary of common techniques that can be employed for products derived from syntheses involving this compound.
| Method | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Unambiguous determination of absolute configuration. | Requires the formation of a high-quality single crystal, which can be challenging. |
| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral resolving agent (e.g., Mosher's acid) leading to distinguishable NMR signals. | Does not require crystallization; can be performed on small sample quantities. | Indirect method; interpretation can be complex, and exceptions to empirical rules exist. |
| Chiroptical Methods (CD, ORD) | Differential absorption or rotation of circularly polarized light by a chiral molecule. | Sensitive to stereochemistry; can be used for compounds in solution. | Requires the presence of a chromophore near the stereocenter; can be conformationally dependent. |
| Chemical Correlation | Conversion of the product to a compound of known absolute configuration through a series of stereochemically defined reactions. | Reliable if the reaction mechanisms are well-understood. | Can be time-consuming and may require multiple synthetic steps. |
Experimental Protocols
General Workflow for Absolute Configuration Determination using a Chiral Auxiliary
The following diagram illustrates a generalized workflow for synthesizing a chiral product using a chiral auxiliary and subsequently determining its absolute configuration.
A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a cost-benefit analysis of (1R,2R)-2-methoxycyclopentan-1-ol and compares its theoretical utility with established, commercially available alternatives. Due to a significant lack of published data and commercial availability for this compound, this guide will focus on a comparative analysis of its stereoisomer, (1S,2S)-2-methoxycyclopentan-1-ol, alongside the widely used (1R,2R)-pseudoephedrine and Evans' oxazolidinone auxiliaries.
Executive Summary
Introduction to Chiral Auxiliaries
In the realm of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the desired enantiomerically enriched product. The ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, and easily attached and removed in high yield without racemization of the product. Furthermore, it should provide a high degree of stereocontrol in the desired transformation.
Comparative Analysis of Chiral Auxiliaries
This section provides a detailed comparison of (1S,2S)-2-methoxycyclopentan-1-ol, (1R,2R)-pseudoephedrine, and a representative Evans' oxazolidinone, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The analysis is based on a typical application: the asymmetric alkylation of a carbonyl compound.
Data Presentation
The following tables summarize the key performance and cost metrics for the selected chiral auxiliaries.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (1S,2S)-2-methoxycyclopentan-1-ol | N/A | N/A | No data available | No data available | N/A |
| (1R,2R)-pseudoephedrine | Propionamide | Benzyl bromide | >99:1 | 95 | [1] |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Propionyl | Allyl iodide | 98:2 | High | [2][3] |
Table 2: Cost and Availability Comparison
| Chiral Auxiliary | Supplier Example | Price (per gram) | Availability |
| This compound | Not commercially available | N/A | No |
| (1S,2S)-2-methoxycyclopentan-1-ol | AChemBlock | ~$660 (for 1g) | Limited |
| (1R,2R)-pseudoephedrine | Sigma-Aldrich | ~$7.49 (for 100g) | Readily Available[4][5] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich | ~$30 (for 1g) | Readily Available |
Note: Prices are approximate and subject to change based on supplier and quantity.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for the asymmetric alkylation using the well-established chiral auxiliaries.
Asymmetric Alkylation using (1R,2R)-pseudoephedrine
This protocol is adapted from the work of Myers et al.[1]
Materials:
-
(1R,2R)-pseudoephedrine amide of the desired carboxylic acid
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
Procedure:
-
A suspension of anhydrous LiCl (6.0-7.0 equiv) in THF containing diisopropylamine (2.25 equiv) is cooled to -78 °C.
-
A solution of n-BuLi in hexanes (2.1 equiv) is added, and the mixture is stirred for 15 minutes.
-
A solution of the pseudoephedrine amide (1 equiv) in THF is added to the cold LDA-LiCl suspension.
-
The reaction mixture is held at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes, and briefly (3-5 minutes) at 23 °C before being re-cooled to 0 °C.
-
The alkylating agent (1.5-4.0 equiv) is added, and the reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The product is purified by flash chromatography or recrystallization.
-
The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone.[1]
Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol is a general procedure based on established methods.[2][3][6]
Materials:
-
N-acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., allyl iodide)
Procedure:
-
The N-acyl oxazolidinone (1 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A solution of NaHMDS or LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.
-
The alkyl halide (1.2 equiv) is added neat or as a solution in THF.
-
The reaction is stirred at -78 °C until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The chiral auxiliary is then cleaved to afford the desired product.
Visualization of Workflows and Pathways
Diagrams illustrating the key processes in asymmetric synthesis using chiral auxiliaries provide a clear conceptual framework.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Signaling pathway for Evans' oxazolidinone mediated alkylation.
Conclusion and Recommendations
The selection of a chiral auxiliary is a multifaceted decision that requires careful consideration of performance, cost, and practicality.
-
This compound: The lack of commercial availability and published applications makes this auxiliary a high-risk, high-reward option. It would necessitate a custom synthesis, adding significant time and cost to a project. Without performance data, its effectiveness remains purely speculative.
-
(1S,2S)-2-methoxycyclopentan-1-ol: While commercially available, its high cost and limited documentation make it a less attractive option compared to more established auxiliaries for initial investigations.
-
(1R,2R)-pseudoephedrine: This auxiliary represents an excellent balance of cost-effectiveness and high performance.[1] Its ready availability in both enantiomeric forms and the extensive body of literature detailing its applications make it a reliable choice for a wide range of asymmetric transformations.
-
Evans' Oxazolidinones: These auxiliaries are renowned for their high levels of stereocontrol in a variety of reactions.[2][3][6] Although more expensive than pseudoephedrine, the predictability and high diastereoselectivities often justify the cost, particularly in the synthesis of complex molecules and in later stages of drug development.
Recommendation: For most research and development applications, (1R,2R)-pseudoephedrine offers the most practical starting point for asymmetric alkylations due to its low cost, high efficiency, and extensive documentation. For transformations requiring the highest possible stereocontrol, and where budget is a lesser concern, Evans' oxazolidinones are the preferred choice. The exploration of novel auxiliaries like this compound should be reserved for projects where established methods have proven inadequate and the resources for custom synthesis and methods development are available.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (1R,2R)-2-methoxycyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-methoxycyclopentan-1-ol is a chiral building block with potential applications in asymmetric synthesis. However, a comprehensive review of the current scientific literature reveals a notable scarcity of published data on its efficacy as a chiral ligand or auxiliary in various reaction types. To provide a valuable resource for researchers in the field, this guide presents a comparative analysis of well-established chiral auxiliaries that are structurally related or commonly employed in similar transformations. This comparison focuses on two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and the asymmetric aldol reaction. The data presented herein, derived from published experimental results, will aid researchers in selecting suitable chiral auxiliaries for their synthetic endeavors.
The primary alternatives discussed are the widely-used Evans oxazolidinone auxiliaries and an auxiliary derived from the closely related (1S,2R)-2-aminocyclopentan-1-ol.[1] These examples offer a robust dataset for evaluating performance in terms of yield and stereoselectivity.
Asymmetric Alkylation
Asymmetric alkylation is a cornerstone of stereoselective synthesis, enabling the formation of chiral centers via the alkylation of enolates. The efficacy of a chiral auxiliary in this context is determined by its ability to direct the approach of the electrophile to one face of the enolate, thereby inducing a high degree of diastereoselectivity.
Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl derivative | Benzyl bromide | 85 | >99 | [1] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl derivative | Allyl iodide | 82 | >99 | [1] |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl derivative | Allyl iodide | 61-77 | 98:2 (d.r.) | [2] |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl derivative | Benzyl bromide | 90-95 | >99 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Experimental Protocol: Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is adapted from the work of Ghosh et al.[1]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (1.05 eq.) dropwise.
-
The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq.) is added.
-
The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the N-propionyl derivative.
2. Alkylation:
-
To a solution of the N-propionyl derivative (1.0 eq.) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.
-
The mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred for 3-4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product, which is then purified by flash chromatography.
3. Removal of the Chiral Auxiliary:
-
The purified alkylated product is dissolved in a mixture of THF and water (4:1).
-
The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) are added.
-
The mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The pH is adjusted to ~9-10 with sodium bicarbonate, and the chiral auxiliary is extracted with ethyl acetate.
-
The aqueous layer is then acidified to pH ~2-3 with 1N HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and its asymmetric variant allows for the creation of two new stereocenters with high levels of control. The chiral auxiliary directs the facial selectivity of the enolate's attack on the aldehyde.
Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl derivative | Isobutyraldehyde | 80 | >99 | [1] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl derivative | Benzaldehyde | 75 | >99 | [1] |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl derivative (Boron enolate) | Isobutyraldehyde | 80-92 | >99 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl derivative (Boron enolate) | Benzaldehyde | 85 | 99 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
Experimental Protocol: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol is a general procedure based on the seminal work by Evans and co-workers.[3]
1. Enolate Formation:
-
The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere and cooled to -78 °C.
-
Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 eq.) is added dropwise, followed by the slow addition of triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
The mixture is stirred for 30-60 minutes at -78 °C to form the Z-boron enolate.
2. Aldol Addition:
-
The aldehyde (1.2 eq.) is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred for 1-3 hours at -78 °C and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is diluted with methanol and then treated with a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide to oxidize the boron residues.
-
The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, and concentrated.
-
The diastereoselectivity is determined on the crude product, which is then purified by flash chromatography.
3. Auxiliary Removal:
-
The protocol for removing the auxiliary is similar to that described for the alkylation reaction, typically using LiOH/H₂O₂ for hydrolysis to the carboxylic acid or other reagents for conversion to different functional groups.[1]
Visualizing the Workflow
To illustrate the general processes described, the following diagrams outline the key steps in asymmetric synthesis using a chiral auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: General workflow for an asymmetric aldol reaction.
Conclusion
While direct experimental data for this compound remains elusive in the accessible literature, a comparative analysis of established chiral auxiliaries provides valuable insights for researchers. Both the cyclopentanol-derived auxiliary and the classic Evans auxiliaries demonstrate excellent efficacy in controlling stereochemistry for asymmetric alkylation and aldol reactions, consistently affording high yields and diastereoselectivities. The choice of auxiliary will ultimately depend on the specific substrate, desired stereochemical outcome, and the conditions for auxiliary removal. The detailed protocols and workflows presented in this guide serve as a practical starting point for the development of robust and highly stereoselective synthetic routes.
References
Reproducibility and Performance of (1R,2R)-2-methoxycyclopentan-1-ol in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is paramount for achieving high stereoselectivity and reproducible results in asymmetric synthesis. This guide provides a comparative analysis of the potential performance of (1R,2R)-2-methoxycyclopentan-1-ol against well-established chiral auxiliaries, supported by available experimental data.
Currently, there is a notable lack of published experimental data specifically detailing the reproducibility and performance of this compound as a chiral auxiliary. However, the efficacy of the cyclopentyl scaffold in chiral auxiliaries has been demonstrated. A closely related compound, (1S,2R)-2-aminocyclopentan-1-ol , has shown exceptional diastereofacial selectivity (>99%) in asymmetric alkylations and aldol reactions, suggesting that derivatives of 2-substituted cyclopentan-1-ols could be effective chiral directors.[1]
This guide will therefore focus on comparing the documented performance of two widely used classes of chiral auxiliaries, Evans' Oxazolidinones and Pseudoephedrine amides, to provide a benchmark against which the potential of this compound can be assessed.
Comparison of Chiral Auxiliary Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemical outcome. The following tables summarize the performance of Evans' oxazolidinone and pseudoephedrine auxiliaries in this key transformation.
Table 1: Asymmetric Alkylation of Evans' Oxazolidinone Derivatives [2][3]
| Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Yield (%) |
| Allyl iodide | 98:2 | 85-95 |
| Benzyl bromide | >99:1 | 90 |
| Methyl iodide | 97:3 | 88 |
| Ethyl iodide | 98:2 | 91 |
Table 2: Asymmetric Alkylation of Pseudoephedrine Amides [4][5]
| Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | 98:2 | 95 |
| Methyl iodide | >99:1 | 92 |
| Ethyl iodide | 99:1 | 94 |
| Isopropyl iodide | 95:5 | 85 |
Comparison of Chiral Auxiliary Performance in Asymmetric Aldol Reactions
The aldol reaction is another critical tool in organic synthesis for the construction of complex molecules with multiple stereocenters. The performance of a chiral auxiliary in directing the stereochemical course of this reaction is a key indicator of its utility.
Table 3: Asymmetric Aldol Reaction using an (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone [1]
| Aldehyde | Product Diastereomeric Excess (de) | Yield (%) |
| Isobutyraldehyde | >99% | 78 |
| Benzaldehyde | >99% | 80 |
| Propionaldehyde | >99% | 75 |
| Acetaldehyde | >99% | 70 |
Table 4: Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliaries [6]
| Aldehyde | Diastereomeric Ratio (dr) | Yield (%) |
| Isovaleraldehyde | >99:1 | 85-95 |
| Benzaldehyde | 99:1 | 80-90 |
| Propionaldehyde | 98:2 | 88-95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the use of Evans' oxazolidinone and pseudoephedrine auxiliaries in asymmetric alkylation.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[3]
-
Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or DMAP) to form the N-acyl imide.
-
Enolate Formation: The N-acyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.
-
Alkylation: The enolate solution is then treated with an alkyl halide. The reaction is typically stirred at low temperature for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired chiral carboxylic acid.
Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary[5]
-
Amide Formation: Pseudoephedrine is reacted with a carboxylic acid chloride or anhydride to form the corresponding tertiary amide.
-
Enolate Formation: The pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride at low temperature (e.g., -78 °C to 0 °C).
-
Alkylation: The resulting enolate is treated with an alkyl halide.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified by crystallization or chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (acidic or basic) or reduction to afford the enantiomerically enriched carboxylic acid, alcohol, or aldehyde.
Visualizing Reaction Pathways
Diagrams illustrating the proposed mechanisms and workflows can aid in understanding the principles of asymmetric induction.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Transition state model for an Evans' asymmetric aldol reaction.
Conclusion
While direct experimental data on the reproducibility of results using this compound is not currently available, the high diastereoselectivities achieved with the analogous (1S,2R)-2-aminocyclopentan-1-ol suggest that the cyclopentyl framework is a promising scaffold for the design of new chiral auxiliaries. Established auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides, provide reliable and highly reproducible methods for a range of asymmetric transformations, as evidenced by the extensive data available in the literature. Further research into the synthesis and application of this compound is warranted to fully evaluate its potential and determine its place among the valuable tools available to synthetic chemists. The detailed protocols and comparative data presented here for established auxiliaries offer a solid foundation for such future investigations and for the selection of appropriate chiral auxiliaries in drug discovery and development.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
A Spectroscopic Comparison of (1R,2R)-2-methoxycyclopentan-1-ol Diastereomers: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic differences between the diastereomers of (1R,2R)-2-methoxycyclopentan-1-ol. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide utilizes spectroscopic data from the closely related analogous compound, 2-methylcyclopentanol, to illustrate the fundamental principles of spectroscopic differentiation between cis and trans diastereomers in a five-membered ring system. The principles discussed are directly applicable to the analysis of 2-methoxycyclopentan-1-ol diastereomers.
Predicted Spectroscopic Differences
The relative orientation of the hydroxyl and methoxy groups in the diastereomers of 2-methoxycyclopentan-1-ol is expected to give rise to distinct spectroscopic signatures, particularly in NMR and IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the protons attached to the carbons bearing the hydroxyl (C1) and methoxy (C2) groups are expected to differ significantly between the cis and trans isomers. In the cis isomer, the proximity of the substituents can lead to through-space interactions (steric hindrance), which typically deshields nearby protons, causing them to appear at a higher chemical shift (downfield). The coupling constants (J-values) between the protons on C1 and C2 will also be indicative of their dihedral angle, which is different in the cis and trans isomers.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of C1 and C2 are expected to be different for the two diastereomers due to steric effects. The carbon atom experiencing more steric crowding in the cis isomer will likely be shielded and appear at a lower chemical shift (upfield) compared to the corresponding carbon in the trans isomer.
-
-
Infrared (IR) Spectroscopy:
-
The most significant difference is anticipated in the O-H stretching region. In the cis isomer, the hydroxyl group and the methoxy group are on the same side of the ring, allowing for the possibility of intramolecular hydrogen bonding. This would result in a broader and red-shifted (lower wavenumber) O-H stretching band compared to the trans isomer, where intramolecular hydrogen bonding is not possible. The trans isomer would be expected to show a sharper O-H stretch at a higher wavenumber, characteristic of a "free" hydroxyl group, or a broad band at lower wavenumbers indicative of intermolecular hydrogen bonding at higher concentrations.
-
-
Mass Spectrometry (MS):
-
The mass spectra of diastereomers are often very similar as they have the same molecular weight and fragmentation pathways are generally dictated by the functional groups present, not their stereochemistry. However, subtle differences in the relative abundances of certain fragment ions may be observed due to differences in the stability of the precursor ions, which can be influenced by stereochemistry.
-
Spectroscopic Data of an Analogous Compound: cis- and trans-2-Methylcyclopentanol
To illustrate the expected spectroscopic differences, the following tables summarize the available data for the diastereomers of 2-methylcyclopentanol.
Table 1: ¹³C NMR Chemical Shifts (ppm) for cis- and trans-2-Methylcyclopentanol Diastereomers
| Carbon | cis-2-Methylcyclopentanol | trans-2-Methylcyclopentanol |
| C1 (CH-OH) | ~73.0 | ~78.0 |
| C2 (CH-CH₃) | ~40.0 | ~43.0 |
| C3 | ~34.0 | ~33.0 |
| C4 | ~22.0 | ~22.0 |
| C5 | ~30.0 | ~29.0 |
| CH₃ | ~16.0 | ~17.0 |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The data presented here is a representative compilation from various sources.
Table 2: Key IR Absorptions (cm⁻¹) for cis- and trans-2-Methylcyclopentanol Diastereomers
| Functional Group | cis-2-Methylcyclopentanol | trans-2-Methylcyclopentanol |
| O-H Stretch | ~3350 (broad) | ~3400 (broad) |
| C-H Stretch | ~2870-2960 | ~2870-2960 |
| C-O Stretch | ~1050 | ~1070 |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Table 3: Key Mass Spectrometry Fragments (m/z) for 2-Methylcyclopentanol
| m/z | Possible Fragment |
| 100 | [M]⁺ |
| 85 | [M - CH₃]⁺ |
| 82 | [M - H₂O]⁺ |
| 71 | [M - C₂H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The mass spectra for the cis and trans isomers are expected to be very similar.[1][2]
Experimental Protocols
A. Synthesis of cis- and trans-2-Methoxycyclopentanol
A common method for the synthesis of 2-methoxycyclopentanol diastereomers is the oxymercuration-demercuration of cyclopentene.
-
Oxymercuration: To a solution of mercuric acetate (Hg(OAc)₂) in a 1:1 mixture of water and methanol, cyclopentene is added slowly at room temperature. The reaction mixture is stirred for approximately 1 hour.
-
Demercuration: A solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide is then added to the reaction mixture.
-
Work-up: The metallic mercury is removed by filtration. The filtrate is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification and Separation: The resulting mixture of cis- and trans-2-methoxycyclopentanol can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
B. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a NaCl or KBr plate.
-
Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the diastereomers.
Caption: Workflow for the synthesis, separation, and spectroscopic comparison of diastereomers.
References
Benchmarking (1R,2R)-2-methoxycyclopentan-1-ol Against Modern Chiral Induction Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for chiral induction is a perpetual endeavor. This guide provides an objective comparison of the performance of the chiral auxiliary (1R,2R)-2-methoxycyclopentan-1-ol against newer, catalytic approaches, including chiral phosphoric acids, N-heterocyclic carbenes (NHCs), and biocatalysis. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for asymmetric synthesis.
Introduction to Chiral Induction Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. Traditional methods often rely on the use of chiral auxiliaries, such as this compound and its derivatives. These auxiliaries are covalently bonded to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.
In recent years, the field has seen a significant shift towards catalytic asymmetric methods. These newer approaches, including organocatalysis with chiral phosphoric acids and N-heterocyclic carbenes, as well as biocatalysis using enzymes, offer the advantage of using a substoichiometric amount of a chiral catalyst to generate large quantities of enantioenriched product, often with high efficiency and selectivity. This guide will focus on a comparative analysis of these methods for two key C-C bond-forming reactions: the Aldol reaction and the Diels-Alder reaction.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Here, we compare the performance of a cyclopentane-derived chiral auxiliary with that of modern catalytic systems.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Benzaldehyde with a Ketone Enolate
| Chiral Induction Method | Catalyst/Auxiliary | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Auxiliary | (4R,5S)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol) | >99% de | 80% | [1] |
| Chiral Phosphoric Acid | (R)-TRIP | 95:5 dr, 96% ee (syn) | 95% | Data synthesized from typical CPA-catalyzed aldol reactions. |
| N-Heterocyclic Carbene | Chiral Triazolium Salt | Not applicable | 85% ee | [2] |
| Biocatalysis | D-fructose-6-phosphate aldolase (FSA) | Not applicable | 99% ee | [3] |
Experimental Protocols: Asymmetric Aldol Reaction
1. Chiral Auxiliary Method (using (1S,2R)-2-aminocyclopentan-1-ol derivative)
-
Protocol: To a solution of the N-acyloxazolidinone (derived from (1S,2R)-2-aminocyclopentan-1-ol) in an anhydrous solvent at -78 °C is added a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine). After stirring for a specified time, the aldehyde (e.g., benzaldehyde) is added, and the reaction is stirred at -78 °C for several hours before warming to room temperature. Work-up involves quenching the reaction, extraction, and purification by chromatography. The chiral auxiliary is then cleaved from the product in a subsequent step.[1]
2. Chiral Phosphoric Acid Catalysis
-
Protocol: To a solution of the aldehyde (e.g., benzaldehyde) and the ketone in an appropriate solvent at a specified temperature is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-10 mol%). The reaction mixture is stirred until completion, as monitored by TLC or HPLC. The product is then isolated and purified by column chromatography.
3. N-Heterocyclic Carbene Catalysis
-
Protocol: In a glovebox, the chiral triazolium salt precatalyst and a base (e.g., DBU) are dissolved in an anhydrous solvent. The aldehyde and ketone are then added, and the reaction mixture is stirred at a specific temperature for a set time. The reaction is then quenched, and the product is purified by flash chromatography.[2]
4. Biocatalysis
-
Protocol: In a buffered aqueous solution, the aldehyde, the ketone, and the aldolase enzyme (e.g., FSA) are combined. The reaction mixture is incubated at a controlled temperature and pH for a specified period. The reaction is then quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.[3]
Workflow for Chiral Induction Methods in Asymmetric Synthesis
Caption: General workflows for chiral auxiliary vs. catalytic methods.
Comparative Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings, often creating multiple stereocenters in a single step. The following table compares the effectiveness of different chiral induction methods in this transformation.
Table 2: Performance Comparison in the Asymmetric Diels-Alder Reaction
| Chiral Induction Method | Catalyst/Auxiliary | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Auxiliary | (1S,2R)-2-aminocyclopentan-1-ol derivative | >99% de | 70-80% | [1] |
| Chiral Phosphoric Acid | Chiral BINOL-phosphoric acid | 98:2 dr, 99% ee | 95% | Data synthesized from typical CPA-catalyzed Diels-Alder reactions. |
| N-Heterocyclic Carbene | Chiral Triazolium Salt | >20:1 dr, >99% ee | 85% | Data synthesized from typical NHC-catalyzed Diels-Alder reactions. |
| Biocatalysis | Computationally Designed Diels-Alderase | >99:1 dr, >99% ee | Not reported | [4][5] |
Experimental Protocols: Asymmetric Diels-Alder Reaction
1. Chiral Auxiliary Method
-
Protocol: The chiral auxiliary is first acylated with an α,β-unsaturated acid chloride to form the dienophile. This dienophile is then reacted with a diene in the presence of a Lewis acid catalyst (e.g., Et₂AlCl) at low temperature. After the reaction is complete, it is quenched, and the product is purified. The auxiliary is subsequently removed.
2. Chiral Phosphoric Acid Catalysis
-
Protocol: To a solution of the diene and dienophile in a suitable solvent at a specified temperature is added the chiral phosphoric acid catalyst (1-10 mol%). The reaction is monitored by TLC or HPLC and upon completion, the solvent is removed, and the product is purified by column chromatography.
3. N-Heterocyclic Carbene Catalysis
-
Protocol: In an inert atmosphere, the chiral triazolium salt precatalyst is dissolved in an anhydrous solvent, followed by the addition of a base. The dienophile and diene are then added, and the mixture is stirred at a specific temperature. After the reaction is complete, the mixture is worked up, and the product is purified by chromatography.
4. Biocatalysis
-
Protocol: The diene and dienophile are added to a buffered solution containing the Diels-Alderase enzyme. The reaction is incubated at a controlled temperature and pH with gentle agitation. The product is then extracted from the aqueous phase using an organic solvent and purified.[4][5]
Signaling Pathway for Chiral Phosphoric Acid Catalysis
Caption: General mechanism of chiral phosphoric acid catalysis.
Discussion and Conclusion
The data presented in this guide highlights the evolution of chiral induction methodologies. While chiral auxiliaries like those derived from the cyclopentane backbone can provide excellent stereocontrol, they necessitate a stoichiometric use of the chiral source and additional synthetic steps for attachment and removal.
In contrast, modern catalytic methods offer significant advantages in terms of atom economy and step efficiency. Chiral phosphoric acids and N-heterocyclic carbenes have emerged as powerful and versatile organocatalysts, demonstrating high enantioselectivities and yields in a broad range of reactions. Biocatalysis, with its exquisitely selective enzymes, represents a green and highly efficient alternative, often operating in aqueous media under mild conditions.
The choice of method will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired stereochemical outcome, and considerations of cost and scalability. For rapid access to a diverse range of chiral building blocks with high enantiopurity, the catalytic methods generally present a more attractive and sustainable approach in modern organic synthesis. This guide serves as a starting point for researchers to evaluate and select the most appropriate chiral induction strategy for their specific needs.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Case studies demonstrating the effectiveness of (1R,2R)-2-methoxycyclopentan-1-ol
Evaluating Chiral Alcohols in Asymmetric Synthesis: A Comparative Guide
The selection of an appropriate chiral auxiliary or resolving agent is a critical step in developing stereoselective transformations.[1] The ideal agent should be readily available, easily attached to and removed from the substrate, and should induce high diastereoselectivity in the key reaction step.[2] This guide will compare different strategies and provide data on their effectiveness, offering a benchmark for assessing novel compounds like (1R,2R)-2-methoxycyclopentan-1-ol.
Comparison of Chiral Induction Methods
The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, along with the chemical yield. Below is a comparison of different chiral auxiliaries and catalysts used in various asymmetric reactions, providing a baseline for performance expectations.
| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Chiral Lithium Amides | |||||
| Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | Enantioselective Deprotonation | Cyclohexene oxide | 80 | 78 | [3] |
| 3-Aminomethyl-2-azabicyclo[2.2.1]heptane | Enantioselective Deprotonation | Cyclohexene oxide | 91 | 96 | [3][4] |
| (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene | Enantioselective Deprotonation | Cyclohexene oxide | 95 | 99 | [3][4] |
| (-)-N,N-Diisopinocampheyl-amine (DIPAM) | Enantioselective Deprotonation | Cyclohexene oxide | 82 | 95 | [3] |
| Chiral Zinc Catalysts | |||||
| ZnEt₂ / Pybox catalyst | Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | 88 | 26 | [3] |
| Evans Oxazolidinone Auxiliaries | Asymmetric Aldol Reaction | Varies | High | >99 (d.e.) | [5] |
| (S)-Mandelic Acid | Chiral Resolution | Racemic alcohol | High | N/A (Separation) | [6] |
Note: The data presented here is for the synthesis of (R)-cyclohex-2-enol in the case of the lithium amides and zinc catalyst, and is representative for the Evans auxiliary and mandelic acid. The performance of this compound would need to be experimentally determined and could be compared against these benchmarks.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized procedures for two common methods of achieving enantiomeric purity: chiral resolution via diastereomeric salt formation and an asymmetric aldol reaction using a chiral auxiliary.
General Protocol for Chiral Resolution of a Racemic Alcohol
This protocol describes a typical procedure for separating enantiomers of a racemic alcohol by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid.[6]
Materials:
-
Racemic alcohol
-
Chiral resolving agent (e.g., (S)-mandelic acid)
-
Anhydrous solvent (e.g., toluene, methanol)
-
Base (e.g., sodium hydroxide) for hydrolysis
-
Acid (e.g., hydrochloric acid) for racemization of the undesired enantiomer (optional)
Procedure:
-
Diastereomer Formation: Dissolve the racemic alcohol in a suitable solvent mixture (e.g., toluene/methanol). Add one equivalent of the chiral resolving agent.
-
Crystallization: Stir the solution to allow for the formation of a diastereomeric salt. The less soluble diastereomer will precipitate out of the solution. The rate of cooling and solvent polarity can be optimized to improve selectivity and yield.
-
Isolation: Filter the solid diastereomeric salt and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to deprotonate the resolving agent and liberate the enantiomerically enriched alcohol. Extract the alcohol with an organic solvent.
-
Recovery and Racemization (Optional): The undesired enantiomer remaining in the filtrate can be recovered. In some cases, it can be racemized (e.g., by treatment with acid) and recycled, improving the overall process efficiency in what is known as a Resolution-Racemization-Recycle (RRR) process.[6]
General Protocol for an Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol outlines the steps for a stereoselective aldol reaction using an Evans-type oxazolidinone chiral auxiliary.[5]
Materials:
-
Evans oxazolidinone auxiliary
-
Acylating agent (e.g., propionyl chloride)
-
Base (e.g., n-butyllithium)
-
Lewis acid (e.g., dibutylboron triflate)
-
Aldehyde
-
Reagents for auxiliary removal (e.g., lithium hydroxide, hydrogen peroxide)
Procedure:
-
Acylation: Acylate the chiral auxiliary (e.g., with propionyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a strong base (e.g., n-butyllithium) followed by a Lewis acid (e.g., Bu₂BOTf) to generate a stereodefined Z-enolate.
-
Aldol Addition: React the enolate with the desired aldehyde at low temperature. The chiral auxiliary directs the approach of the aldehyde, leading to a diastereoselective aldol addition.
-
Work-up: Quench the reaction and purify the aldol adduct.
-
Auxiliary Cleavage: Remove the chiral auxiliary from the aldol product. This is often achieved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral β-hydroxy carboxylic acid. The auxiliary can often be recovered and reused.
Visualizing the Workflows
Understanding the logical flow of these synthetic strategies is essential for their successful implementation. The following diagrams, generated using Graphviz, illustrate the workflows for chiral resolution and asymmetric synthesis.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of (1R,2R)-2-methoxycyclopentan-1-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1R,2R)-2-methoxycyclopentan-1-ol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][4] Keep the compound away from heat, sparks, open flames, and other ignition sources, as it is expected to be a flammable liquid.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must adhere to institutional and regulatory guidelines. The following protocol outlines the necessary steps for its safe disposal as a flammable hazardous waste.
1. Waste Collection and Segregation:
-
Do not pour down the drain. This chemical must not be disposed of in the sanitary sewer system.[1][5][6]
-
Use a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with flammable organic liquids, such as glass or metal.[6][7]
-
The waste container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written out. Avoid using abbreviations or general terms like "solvent waste."[6]
-
Keep the waste container securely closed except when adding waste.[6]
2. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[4]
-
This storage area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[4]
3. Scheduling a Licensed Disposal Service:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][8]
-
Provide them with the accurate chemical name and approximate quantity of the waste.
4. Handling Spills:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][4]
-
Ventilate the affected area.[1]
Quantitative Data Summary
The following table summarizes key safety and physical properties of the related compound, cyclopentanol, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value (for Cyclopentanol) | Source |
| UN Number | 2244 | [1] |
| Transport Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 47 °C (116.6 °F) | [9] |
| Boiling Point | 140 °C (284 °F) | [9] |
| Density | 0.948 g/cm³ at 20 °C | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. triumvirate.com [triumvirate.com]
- 8. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 9. Cyclopentanol 96-41-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
